molecular formula C10H12O B1362858 (1-Phenylcyclopropyl)methanol CAS No. 31729-66-5

(1-Phenylcyclopropyl)methanol

Cat. No.: B1362858
CAS No.: 31729-66-5
M. Wt: 148.2 g/mol
InChI Key: APALRPYIDIBHQN-UHFFFAOYSA-N
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Description

(1-Phenylcyclopropyl)methanol is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylcyclopropyl)methanol
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InChI

InChI=1S/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

APALRPYIDIBHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308555
Record name 1-Phenylcyclopropanemethanol
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Molecular Weight

148.20 g/mol
Source PubChem
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CAS No.

31729-66-5
Record name 1-Phenylcyclopropanemethanol
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Record name 1-Phenylcyclopropanemethanol
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Record name 1-phenylcyclopropanemethanol
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Foundational & Exploratory

(1-Phenylcyclopropyl)methanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Phenylcyclopropyl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a unique chemical entity that merges the structural rigidity and distinct electronic properties of a cyclopropane ring with a versatile primary alcohol functional group attached to a phenyl-substituted quaternary carbon. This combination makes it a valuable building block in synthetic organic chemistry and a molecule of significant interest for the development of novel therapeutic agents. The cyclopropyl moiety is a well-regarded feature in medicinal chemistry, often incorporated to enhance metabolic stability, improve potency, and modulate the conformational properties of drug candidates.[1][2] This guide provides a comprehensive overview of the essential technical details of this compound, including its properties, synthesis, analytical characterization, and potential applications, to support its use in advanced research and development settings.

Physicochemical Properties and Data

A clear understanding of the fundamental physicochemical properties of this compound is critical for its effective use in experimental design. Key data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 31729-66-5[3][4]
Molecular Formula C₁₀H₁₂O[3][4]
Molecular Weight 148.20 g/mol [3][4][5]
IUPAC Name This compound[5]
Synonyms 1-Phenylcyclopropanemethanol, α-Cyclopropylbenzyl alcohol[4][5]
Physical Form Liquid
Storage Sealed in a dry place at room temperature[3]

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable routes common in modern organic synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Below are two field-proven, logical synthetic pathways.

Synthesis_Workflow cluster_A Route A: Grignard Pathway & Reduction cluster_B Route B: Carboxylic Acid Reduction A1 Phenylmagnesium bromide (Grignard Reagent) A3 Phenyl Cyclopropyl Ketone A1->A3 Nucleophilic Acyl Substitution A2 Cyclopropanecarbonyl chloride (or Weinreb amide) A2->A3 A4 Reduction (e.g., NaBH₄) A3->A4 EndProduct This compound A4->EndProduct B1 1-Phenylcyclopropane- carboxylic Acid B2 Reduction (e.g., LiAlH₄, THF) B1->B2 B2->EndProduct

Caption: Key synthetic pathways to this compound.

Protocol 1: Synthesis via Reduction of Phenyl Cyclopropyl Ketone

This two-step approach first involves the synthesis of the ketone intermediate followed by its reduction. The formation of the ketone via a Grignard reaction is a robust method for creating the core carbon skeleton. Using an acyl chloride or a Weinreb amide as the electrophile is a standard and effective choice.

Step 1: Synthesis of Phenyl Cyclopropyl Ketone

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Grignard Formation (if starting from bromobenzene): Place magnesium turnings in the flask. Add anhydrous diethyl ether or THF. Slowly add a solution of bromobenzene in the anhydrous solvent via the dropping funnel to initiate the formation of phenylmagnesium bromide. Gentle heating may be required.

  • Acylation: Cool the prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride or a suitable derivative (e.g., N-methoxy-N-methylcyclopropanecarboxamide) in the anhydrous solvent. The use of a Weinreb amide is often preferred to prevent over-addition of the Grignard reagent, which would lead to a tertiary alcohol byproduct.

  • Reaction & Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude phenyl cyclopropyl ketone by vacuum distillation or column chromatography.

Step 2: Reduction to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified phenyl cyclopropyl ketone in a suitable protic solvent like methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. Causality: NaBH₄ is a mild and selective reducing agent for ketones and is chosen for its operational simplicity and safety compared to stronger reducing agents.

  • Reaction & Workup: Stir the reaction at room temperature until TLC or GC-MS analysis indicates the complete consumption of the starting ketone. Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid (HCl) to neutralize the mixture.

  • Extraction & Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. After filtration and solvent evaporation, purify the final product, this compound, by vacuum distillation or column chromatography.

Protocol 2: Direct Reduction of 1-Phenylcyclopropanecarboxylic Acid

This method provides a more direct route if the corresponding carboxylic acid is readily available. It requires a powerful reducing agent to reduce the carboxylic acid to a primary alcohol.

  • Reaction Setup: Under an inert atmosphere, add a solution of 1-phenylcyclopropanecarboxylic acid[6] in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. Causality: LiAlH₄ is a potent reducing agent necessary for the direct reduction of carboxylic acids, which are generally unreactive towards milder agents like NaBH₄.[7] Caution: LiAlH₄ reacts violently with water.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C=O stretch of the carboxylic acid).

  • Quench (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water dropwise, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then more water. This procedure is designed to carefully quench the excess LiAlH₄ and precipitate the aluminum salts in a granular, easily filterable form.

  • Filtration & Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in any experimental workflow. The primary techniques are NMR, IR, and mass spectrometry.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include:

    • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

    • Methylene Protons (CH₂OH): A singlet or a closely coupled multiplet for the two protons of the hydroxymethyl group.

    • Cyclopropyl Protons: Complex multiplets in the upfield region (typically δ 0.5-1.0 ppm). The magnetic anisotropy of the cyclopropane ring causes a characteristic shielding effect, shifting these protons to a higher field (further upfield) than typical aliphatic protons.[2]

    • Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon spectrum should show the expected number of signals.

    • Aromatic Carbons: Signals in the δ 125-145 ppm region.

    • Methylene Carbon (CH₂OH): A signal typically in the δ 60-70 ppm range.

    • Quaternary Cyclopropyl Carbon: The carbon atom attached to both the phenyl group and the CH₂OH group.

    • Cyclopropyl CH₂ Carbons: Shielded signals in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[4][8]

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.

    • C-H Stretches (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

    • C-H Stretches (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.

    • C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 148.20).[4] Fragmentation patterns would likely involve the loss of water (M-18) or the hydroxymethyl group (M-31).

Applications in Research and Drug Development

The true value of this compound lies in its potential as a sophisticated building block for creating more complex molecules with tailored biological activities.

  • Scaffold for Novel Analogs: The primary alcohol provides a reactive handle for a wide range of chemical transformations (e.g., oxidation to the aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution). This allows for the systematic exploration of the chemical space around the phenylcyclopropyl core.

  • Medicinal Chemistry Relevance: The phenylcyclopropyl motif itself is of significant interest. Phenylpropanoid and other phenolic compounds are known to exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[9][10][11][12] By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds that may leverage these biological properties. The cyclopropyl ring, in particular, is often used as a "bioisostere" for other groups, providing rigidity and influencing electronic properties to optimize drug-target interactions.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

  • Hazard Identification: this compound is classified as harmful if swallowed (H302).[5] It may also cause skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][13]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][15] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with the synthetic accessibility provided by robust protocols such as Grignard reactions and hydride reductions, makes it an attractive starting point for creating diverse molecular libraries. The combination of the metabolically stable cyclopropyl ring and the synthetically versatile alcohol functional group offers researchers and drug development professionals a powerful tool for designing the next generation of complex and biologically active molecules.

References

An In-Depth Technical Guide to (1-Phenylcyclopropyl)methanol: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylcyclopropyl)methanol, a deceptively simple molecule, holds a significant place in the landscape of synthetic and medicinal chemistry. Its unique structural motif, featuring a strained cyclopropane ring appended to a benzylic alcohol, imbues it with distinct reactivity and conformational properties. This guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and modern applications of this compound, with a particular focus on its role as a valuable building block in drug discovery and development. We will delve into key synthetic methodologies, including the landmark Kulinkovich reaction, and examine the causality behind experimental choices. Detailed protocols, mechanistic insights, and spectroscopic data are presented to offer a complete technical resource for researchers in the field.

Introduction: The Allure of the Phenylcyclopropyl Moiety

The incorporation of small, strained rings into molecular architectures is a powerful strategy in medicinal chemistry. The cyclopropane ring, in particular, is not merely a passive spacer but an active participant in molecular interactions. When fused with a phenyl group and a reactive hydroxymethyl functionality, as in this compound, the resulting scaffold offers a unique combination of rigidity, lipophilicity, and metabolic stability. This has made it an attractive building block for the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] The constrained nature of the cyclopropane ring can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not definitively documented in a single landmark paper, its emergence is intrinsically linked to the broader development of cyclopropanation reactions throughout the 20th century. Early methods for creating cyclopropane rings were often harsh and low-yielding.[2] The advent of more robust and versatile synthetic tools was necessary for the practical synthesis of functionalized cyclopropanes like the title compound.

A pivotal moment in the synthesis of 1-substituted cyclopropanols came with the work of Oleg Kulinkovich and his co-workers. While their initial reports date back to 1989, their 1991 publication in Synthesis detailed a titanium(IV) isopropoxide-catalyzed method for the formation of 1-substituted cyclopropanols from the reaction of esters with Grignard reagents.[2][3][4][5] This reaction, now famously known as the Kulinkovich reaction , provided a highly efficient and high-yield pathway to compounds of this class, including this compound, from readily available starting materials.

Key Synthetic Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The choice of method often depends on the desired scale, available starting materials, and stereochemical considerations.

The Kulinkovich Reaction: A Paradigm Shift

The Kulinkovich reaction stands as a cornerstone for the synthesis of 1-substituted cyclopropanols.[3] The reaction proceeds through a fascinating mechanism involving the formation of a titanacyclopropane intermediate.

Reaction Mechanism:

The currently accepted mechanism involves the following key steps:

  • Transmetalation: Two equivalents of a Grignard reagent (typically ethylmagnesium bromide) react with a titanium(IV) alkoxide to form a dialkyltitanium species.

  • β-Hydride Elimination: This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[3]

  • Carbonyl Insertion: The titanacyclopropane then reacts with an ester (e.g., methyl benzoate) in a double alkylation process to yield the cyclopropanol product.[6]

Kulinkovich_Mechanism cluster_0 Catalyst Formation cluster_1 Cyclopropanol Formation Ti(O-iPr)4 Ti(O-iPr)4 Dialkyltitanium Et2Ti(O-iPr)2 Ti(O-iPr)4->Dialkyltitanium 2 eq. EtMgBr EtMgBr EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Dialkyltitanium->Titanacyclopropane β-Hydride Elimination Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester Methyl Benzoate Product This compound Oxatitanacyclopentane->Product Rearrangement & Workup

Figure 1: Simplified workflow of the Kulinkovich reaction for the synthesis of this compound.

Experimental Protocol: Kulinkovich Synthesis of this compound

  • To a solution of methyl benzoate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add titanium(IV) isopropoxide (0.1 eq).

  • Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether (3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reduction of Cyclopropyl Phenyl Ketone

An alternative and straightforward approach involves the reduction of the corresponding ketone, cyclopropyl phenyl ketone. This method is advantageous due to the commercial availability of the starting ketone.

Reaction Scheme:

Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The choice of reducing agent depends on the presence of other functional groups in the molecule.

Experimental Protocol: Reduction of Cyclopropyl Phenyl Ketone

  • Dissolve cyclopropyl phenyl ketone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Grignard Addition to Cyclopropanecarboxaldehyde

A classic organometallic approach involves the addition of a phenyl Grignard reagent to cyclopropanecarboxaldehyde.[7] This method provides a direct route to the desired alcohol.

Reaction Scheme:

Experimental Protocol: Grignard Reaction

  • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

  • To a cooled (0 °C) solution of the prepared Grignard reagent, add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product via distillation under reduced pressure or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Property Value
Molecular Formula C₁₀H₁₂O[8]
Molecular Weight 148.20 g/mol [8]
Appearance Colorless liquid[9]
Boiling Point 121-123 °C at 15 mmHg
Density 1.058 g/mL at 25 °C

¹H NMR (CDCl₃, 400 MHz) δ: 7.35-7.20 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂OH), 1.75 (br s, 1H, -OH), 1.05-0.95 (m, 2H, cyclopropyl-H), 0.85-0.75 (m, 2H, cyclopropyl-H).[10]

¹³C NMR (CDCl₃, 100 MHz) δ: 142.5, 128.3, 125.8, 125.6, 66.3, 25.2, 21.2, 13.8.[10]

IR (film) cm⁻¹: 3350 (br, O-H), 3050, 3000, 2950, 2900, 1600, 1500, 1450, 1100, 1050, 1000, 750, 700.[10]

Mass Spectrum (EI): m/z (%) 148 (M⁺), 117, 115, 91.[11]

Applications in Drug Discovery and Development

The unique physicochemical properties of the phenylcyclopropyl moiety have led to its incorporation into a variety of biologically active molecules.

Central Nervous System (CNS) Agents

The 2-phenylcyclopropylamine scaffold, a close structural relative of this compound, is recognized as a privileged scaffold in CNS drug design.[1] Compounds containing this motif often exhibit activity at aminergic G protein-coupled receptors (GPCRs) and transporters, which are key targets for the treatment of depression, schizophrenia, and other neurological disorders.[1] this compound serves as a key precursor for the synthesis of these and other related CNS-active compounds.

Antifungal Agents

Derivatives of phenylcyclopropyl structures have demonstrated notable antifungal activity.[12] The cyclopropane ring can influence the lipophilicity and metabolic stability of a molecule, properties that are crucial for the efficacy of antifungal agents. Research in this area continues to explore the potential of this compound as a scaffold for the development of novel fungicides.

Applications cluster_Applications Key Application Areas Topic This compound CNS Central Nervous System (CNS) Drug Discovery Topic->CNS Precursor for CNS-active compounds Antifungal Antifungal Agent Development Topic->Antifungal Scaffold for novel fungicides BuildingBlock Synthetic Building Block Topic->BuildingBlock Versatile intermediate in complex molecule synthesis

Figure 2: Major application areas of this compound.

Future Outlook and Conclusion

This compound, a molecule with a rich synthetic history, continues to be a valuable asset in the arsenal of the modern chemist. Its efficient synthesis, particularly via the Kulinkovich reaction, has made it readily accessible for a wide range of applications. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the strategic incorporation of unique scaffolds like the phenylcyclopropyl moiety will undoubtedly play an increasingly important role in the design of next-generation therapeutics. The continued exploration of biocatalytic routes for the enantioselective synthesis of this compound and its derivatives holds significant promise for the development of more sustainable and efficient manufacturing processes. This in-depth guide serves as a testament to the enduring importance of this versatile molecule and as a resource to inspire its future applications.

References

An In-depth Technical Guide to the Structural Analysis and Conformation of (1-Phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the structural and conformational properties of (1-Phenylcyclopropyl)methanol. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the synthesis, spectroscopic characterization, and conformational landscape of this molecule, underpinned by theoretical principles and data from analogous systems. While direct experimental data for certain aspects are limited, this guide synthesizes available information to present a robust and scientifically grounded overview.

Introduction: The Significance of the Phenylcyclopropyl Scaffold

The cyclopropyl group is a unique structural motif in medicinal chemistry, imparting rigidity and influencing the electronic properties of a molecule. When combined with a phenyl ring and a reactive methanol group, as in this compound, the resulting scaffold becomes a valuable building block for the synthesis of a wide range of biologically active compounds. The precise three-dimensional arrangement of these functional groups is critical for molecular recognition and pharmacological activity. Therefore, a thorough understanding of the structural and conformational nuances of this compound is paramount for its effective utilization in drug design and development.

This guide will explore the key aspects of this compound, from its synthesis to a detailed analysis of its structure and preferred conformation, providing a foundational understanding for researchers working with this and related molecular architectures.

Synthesis of this compound

The conceptual pathway would involve the reduction of the carboxylic acid to the corresponding primary alcohol.

Conceptual Synthetic Workflow

G cluster_0 Synthesis of this compound A 1-Phenylcyclopropanecarboxylic acid B This compound A->B Reduction C Reducing Agent (e.g., LiAlH4) C->B

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1-Phenylcyclopropanecarboxylic Acid (Illustrative)

The following is an illustrative protocol based on standard laboratory procedures for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).

Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials and Reagents:

  • 1-Phenylcyclopropanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Starting Material: Dissolve 1-phenylcyclopropanecarboxylic acid in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension in an ice bath. Add the solution of 1-phenylcyclopropanecarboxylic acid dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

  • Workup: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

  • Extraction: Separate the organic layer of the filtrate. Extract the aqueous layer with diethyl ether or THF.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Structural and Conformational Analysis

The structure of this compound is characterized by a quaternary carbon atom as part of the cyclopropane ring, which is substituted with both a phenyl group and a hydroxymethyl group. This arrangement leads to interesting conformational possibilities.

Key Structural Features
FeatureDescription
Molecular Formula C₁₀H₁₂O
IUPAC Name This compound
CAS Number 31729-66-5
Molecular Weight 148.20 g/mol
Core Structure A cyclopropane ring with a geminal substitution of a phenyl group and a hydroxymethyl group at the C1 position.
Conformational Preferences

While a specific, high-resolution crystal structure for this compound is not publicly available, extensive theoretical and experimental studies on phenyl-substituted cyclopropanes provide a strong basis for predicting its most stable conformation. The dominant factor governing the conformation is the electronic interaction between the π-system of the phenyl ring and the Walsh orbitals of the cyclopropane ring.

The lowest energy conformation is predicted to be the bisected conformation , where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring and bisects the internal C-C-C angle of the ring. This orientation maximizes the overlap between the phenyl π-orbitals and the cyclopropane's Walsh orbitals, leading to a stabilizing electronic interaction.

G cluster_0 Conformational Isomers of this compound A Bisected Conformation (Most Stable) B Eclipsed Conformation (Least Stable) A->B Rotation around C-C bond

Caption: The two primary rotational conformations of the phenyl group relative to the cyclopropane ring.

The rotation of the hydroxymethyl group around the C1-CH₂ bond also contributes to the overall conformational landscape, with staggered conformations being favored over eclipsed ones to minimize steric hindrance.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound. While a comprehensive set of publicly available, interpreted spectra is lacking, we can predict the key features based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methanolic, and cyclopropyl protons. A key feature of cyclopropyl-containing molecules is the magnetic anisotropy of the three-membered ring, which causes a significant upfield shift for the cyclopropyl protons.[1]

  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

  • Hydroxymethyl Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the CH₂ group, and a broad singlet for the OH proton. The chemical shift of the CH₂ group would likely be in the range of δ 3.5-4.0 ppm.

  • Cyclopropyl Protons (C₃H₄): The four protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets in the upfield region, typically between δ 0.5 and 1.5 ppm.[1]

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

  • Aromatic Carbons: Signals in the δ 125-145 ppm region, with the ipso-carbon (the one attached to the cyclopropyl ring) appearing at the downfield end of this range.

  • Hydroxymethyl Carbon (CH₂OH): A signal in the range of δ 60-70 ppm.

  • Quaternary Cyclopropyl Carbon (C1): A signal for the carbon atom bearing the phenyl and hydroxymethyl groups, likely in the δ 20-30 ppm range.

  • Methylene Cyclopropyl Carbons (C2, C3): Signals for the two CH₂ groups of the cyclopropane ring, expected in the upfield region of δ 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the CH₂ groups.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the hydroxyl group and the strained cyclopropane ring.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution reactions.

  • Ring-Opening Reactions: The cyclopropane ring, being strained, can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. The phenyl group can influence the regioselectivity of such reactions.

The unique combination of a rigid cyclopropyl scaffold, a phenyl ring for π-stacking interactions, and a functionalizable methanol handle makes this molecule an attractive starting material for the synthesis of novel therapeutic agents and other high-value chemical entities.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. While a complete experimental characterization is not fully available in the public domain, a comprehensive understanding of its structure and conformation can be achieved through the application of established chemical principles and by drawing analogies to well-studied related compounds. The bisected conformation is predicted to be the most stable, and its spectroscopic features are expected to be dominated by the characteristic upfield shifts of the cyclopropyl protons in NMR spectroscopy and the prominent hydroxyl and aromatic signals in IR spectroscopy. This guide provides a solid foundation for researchers to build upon in their work with this versatile chemical building block.

References

The Duality of Stability and Strain: Unlocking the Reactivity of the Cyclopropyl Group in (1-Phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: The cyclopropyl group, a motif of increasing importance in medicinal chemistry and synthetic design, presents a fascinating paradox of thermodynamic stability and kinetic reactivity.[1] Its inherent ring strain and unique electronic structure, characterized by "bent" bonds with significant p-character, imbue it with reactivity patterns that diverge sharply from its acyclic or larger-ring counterparts.[1][2] This guide provides a detailed examination of the reactivity of the cyclopropyl moiety within the specific context of (1-Phenylcyclopropyl)methanol. We will explore the core chemical transformations this molecule undergoes, focusing on the mechanistic underpinnings of its famed ring-opening and rearrangement reactions. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this versatile structural unit.

Introduction: The Electronic Character of the Cyclopropyl Group

The three-membered ring of cyclopropane is the smallest and most strained cycloalkane. This high ring strain (~27 kcal/mol) is a direct consequence of severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain. To accommodate this geometry, the carbon-carbon bonds are not simple σ-bonds but are instead "bent" or τ-bonds, possessing a high degree of p-orbital character. This unique hybridization has two major consequences:

  • Increased Electronegativity: The carbon atoms in a cyclopropane ring exhibit higher s-character in their C-H bonds, making them more electronegative and the cyclopropyl protons more acidic than those in other alkanes.

  • π-System Analogy: The C-C bonds of the ring can interact with adjacent π-systems, such as a phenyl group, in a manner analogous to a double bond.[3] This conjugative ability is central to the reactivity of phenyl-substituted cyclopropanes.[3][4]

In this compound, the cyclopropyl ring is positioned at a tertiary carbon, directly attached to both a phenyl group and a hydroxymethyl group. This specific substitution pattern creates a nexus of electronic effects that dictates the molecule's reactivity, particularly in the presence of electrophiles or under conditions that favor carbocation formation.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical properties is essential for its application in synthesis and development.

PropertyValueSource
CAS Number 31729-66-5[5][6]
Molecular Formula C₁₀H₁₂O[5][6]
Molecular Weight 148.20 g/mol [6]
Boiling Point 248.96 °C at 760 mmHg[5]
Density 1.102 g/cm³[5]
Refractive Index 1.575[5]
LogP 1.71[5]
Physical Form Liquid

Core Reactivity: The Cyclopropylcarbinyl Cation and Its Rearrangements

The most characteristic and synthetically powerful reactivity of this compound is its behavior under acidic conditions. The proximity of the hydroxyl group to the phenyl-substituted cyclopropane sets the stage for the formation of a cyclopropylcarbinyl cation, a fascinating and highly reactive intermediate.[7]

3.1. Mechanism of Acid-Catalyzed Rearrangement

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Departure of water generates a primary carbocation, which is immediately stabilized by the adjacent cyclopropyl and phenyl rings. This species, the (1-phenylcyclopropyl)methyl cation, is not a classical carbocation but exists in equilibrium with other non-classical and rearranged structures.[7][8] The phenyl group provides significant resonance stabilization to the cationic center, playing a crucial role in facilitating its formation.

The cyclopropylcarbinyl cation is notoriously unstable and rapidly undergoes rearrangement to relieve ring strain, leading to more stable homoallylic or cyclobutyl cations.[9][10][11] This process, often referred to as a cyclopropylcarbinyl-homoallyl rearrangement, is a cornerstone of this system's chemistry.

G cluster_0 Acid-Catalyzed Rearrangement of this compound Start this compound Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated + H⁺ Cation (1-Phenylcyclopropyl)methyl Cation (Primary Carbocation, stabilized by Ph and c-Pr) Protonated->Cation - H₂O Rearranged_Homoallyl Homoallylic Cation (Tertiary Carbocation) Cation->Rearranged_Homoallyl Ring Opening (Major Pathway) Rearranged_Cyclobutyl Cyclobutyl Cation (Secondary Carbocation) Cation->Rearranged_Cyclobutyl Ring Expansion (Minor Pathway) Product_Homoallyl Homoallylic Alcohol/Alkene (Ring-Opened Product) Rearranged_Homoallyl->Product_Homoallyl + Nu⁻ / - H⁺ Product_Cyclobutyl Cyclobutanone (Ring-Expanded Product) Rearranged_Cyclobutyl->Product_Cyclobutyl Hydride Shift, + Nu⁻ / - H⁺

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (1-Phenylcyclopropyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quest for novel therapeutic agents with improved efficacy and favorable pharmacological profiles is a perpetual endeavor in medicinal chemistry. Within this landscape, strained ring systems have garnered considerable attention for their unique conformational and electronic properties. The (1-phenylcyclopropyl)methanol scaffold, in particular, represents a promising yet underexplored structural motif. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives. We will delve into their potential as antimicrobial and anticancer agents, explore possible mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document serves as a foundational resource for researchers aiming to explore the therapeutic utility of this intriguing class of compounds.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance potency, modulate metabolic stability, and improve pharmacokinetic properties. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger interactions with biological targets. The phenyl group attached to the cyclopropane ring provides a key site for functionalization, allowing for the exploration of structure-activity relationships (SAR). The methanol moiety offers a handle for further chemical modification or can participate in hydrogen bonding interactions within a target's active site.

The unique stereoelectronic properties of the cyclopropyl group, including its high p-character, can influence the acidity and reactivity of neighboring functional groups, further contributing to its appeal in drug design. This guide will explore how these features can be harnessed to develop novel therapeutic agents based on the this compound core.

Potential Therapeutic Applications

While direct studies on this compound derivatives are emerging, research on closely related analogs, such as 1-phenylcyclopropane carboxamides, provides compelling evidence for their potential across various therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Phenylcyclopropane derivatives have shown promise in this arena.

2.1.1. Antibacterial and Antifungal Potential

A study on a series of 2-phenylcyclopropane-1-carboxamide derivatives revealed their potential as antimicrobial agents. Several compounds from this series exhibited inhibitory activity against a panel of clinically relevant pathogens.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Phenylcyclopropane-1-carboxamide Derivatives

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
F5 32>128>128>128
F7 128>128>128>128
F9 64>128>128>128
F29 64>128>128>128
F30 128>128>128>128
F36 128>128>128>128
F49 128>128>128>128
F51 128>128>128>128
F53 64>128>128>128
Ciprofloxacin 0.50.251-
Fluconazole ---4
Data adapted from a study on 2-phenylcyclopropane-1-carboxamide derivatives.[1]

These findings suggest that the phenylcyclopropane scaffold could serve as a valuable starting point for the development of novel antibacterial and antifungal agents. Further investigation into this compound derivatives is warranted to explore their antimicrobial spectrum and mechanism of action.

2.1.2. Proposed Mechanism of Action

The precise mechanism of antimicrobial action for these compounds is yet to be fully elucidated. However, based on the activity of other antimicrobial agents, potential mechanisms could include:

  • Disruption of cell membrane integrity: The lipophilic nature of the phenylcyclopropyl group may facilitate insertion into the bacterial cell membrane, leading to depolarization and cell death.

  • Inhibition of essential enzymes: The derivatives could act as inhibitors of key bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

  • Inhibition of biofilm formation: Some compounds have been shown to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[2]

antimicrobial_mechanism Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane interacts with Enzymes Essential Bacterial Enzymes Compound->Enzymes binds to Biofilm Biofilm Formation Compound->Biofilm prevents Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Biofilm_Inhibition Biofilm Inhibition Biofilm->Biofilm_Inhibition Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Biofilm_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanisms of action.

Anticancer Activity

The unique structural features of the phenylcyclopropane moiety also make it an attractive scaffold for the design of anticancer agents. While specific data for this compound derivatives is limited, the related 1-phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects.

2.2.1. Cytotoxic Potential

Research has indicated that 1-phenylcyclopropane carboxamide derivatives possess the potential to inhibit the proliferation of various cancer cell lines. The rigid cyclopropane ring can orient the phenyl group and other substituents in a way that promotes binding to the active sites of anticancer targets.

2.2.2. Potential Molecular Targets

Based on the known mechanisms of other anticancer drugs with similar structural features, potential molecular targets for this compound derivatives could include:

  • Kinases: Many kinase inhibitors feature aromatic rings that interact with the ATP-binding pocket. The phenyl group of the this compound scaffold could be functionalized to target specific kinases involved in cancer cell signaling.

  • Tubulin: Compounds that disrupt microtubule dynamics are potent anticancer agents. The rigid structure of the cyclopropane ring could be exploited to design molecules that bind to the colchicine or other binding sites on tubulin.

  • DNA and associated enzymes: The planar phenyl ring could intercalate into DNA or the overall molecule could inhibit enzymes involved in DNA replication and repair.

anticancer_targets Compound This compound Derivative Kinases Protein Kinases Compound->Kinases inhibits Tubulin Tubulin Compound->Tubulin disrupts DNA DNA & Associated Enzymes Compound->DNA interacts with Apoptosis Apoptosis Kinases->Apoptosis Tubulin->Apoptosis DNA->Apoptosis

Caption: Potential molecular targets for anticancer activity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives can be adapted from the synthesis of related 1-phenylcyclopropane carboxamides.

3.1.1. Synthesis of 1-Phenylcyclopropane-1-carbonitrile

  • To a solution of phenylacetonitrile (1.0 eq) in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenylcyclopropane-1-carbonitrile.

3.1.2. Reduction to this compound

  • To a solution of 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with the ethereal solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

3.1.3. Derivatization

The hydroxyl group of this compound can be further functionalized using standard organic chemistry transformations to generate a library of derivatives for SAR studies.

synthesis_workflow Start Phenylacetonitrile Step1 Cyclopropanation (Base, 1,2-Dibromoethane) Start->Step1 Intermediate 1-Phenylcyclopropane-1-carbonitrile Step1->Intermediate Step2 Reduction (LiAlH4) Intermediate->Step2 Product This compound Step2->Product Derivatives Derivative Library Product->Derivatives

Caption: General synthetic workflow.

Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

In Vitro Cytotoxicity Assay

3.3.1. MTT Assay for Cell Viability

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data on related phenylcyclopropane scaffolds suggest several avenues for future research and optimization of this compound derivatives.

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence biological activity. Systematic exploration of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions is crucial.

  • Modification of the Methanol Group: The hydroxyl group can be converted to esters, ethers, or other functional groups to modulate polarity, bioavailability, and target engagement.

  • Stereochemistry: The cyclopropane ring in these derivatives can exist as different stereoisomers. The synthesis and biological evaluation of enantiomerically pure compounds are essential to understand the impact of stereochemistry on activity.

Future research should focus on synthesizing a diverse library of this compound derivatives and screening them against a broad range of biological targets. Detailed mechanistic studies will be vital to identify the specific molecular targets and pathways affected by these compounds.

Conclusion

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. The existing data on related structures, particularly in the antimicrobial and anticancer fields, provide a strong rationale for the continued exploration of this chemical space. The synthetic accessibility and the potential for diverse functionalization make these derivatives attractive candidates for drug discovery programs. This technical guide provides the foundational knowledge and experimental framework to empower researchers to unlock the full therapeutic potential of this compound derivatives.

References

An In-depth Technical Guide to the Solubility of (1-Phenylcyclopropyl)methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is fundamental to process development, formulation, and ensuring reproducible outcomes in chemical synthesis. This technical guide provides a comprehensive framework for understanding and determining the solubility of (1-Phenylcyclopropyl)methanol, a valuable building block in organic synthesis. While extensive quantitative solubility data for this specific compound is not widely published, this document equips researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies to predict, determine, and interpret its solubility in a range of common organic solvents. The guide covers the physicochemical properties of the molecule, theoretical principles of dissolution, a detailed experimental protocol for solubility determination, and a guide to interpreting the resulting data.

Introduction: The Importance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in nearly every facet of chemistry. For a compound like this compound, understanding its solubility profile is essential for:

  • Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, facilitating efficient reaction kinetics and maximizing yield.

  • Purification: Processes such as crystallization and chromatography are entirely dependent on differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation: In pharmaceutical development, controlling the solubility of an API or its intermediates is crucial for achieving desired bioavailability and developing stable formulations.

  • Handling and Storage: Knowledge of solubility aids in safe handling, storage, and cleaning procedures.

This guide provides the foundational principles and actionable protocols to empower researchers to systematically evaluate the solubility of this compound.

Physicochemical Profile of this compound

To predict solubility, one must first understand the molecule's intrinsic properties. This compound (CAS 31729-66-5) possesses a unique structure that dictates its interactions with solvents.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₂OPubChem[2]
Molecular Weight 148.20 g/mol PubChem[2]
Physical Form LiquidSigma-Aldrich
Hydrogen Bond Donor Count 1 (from the hydroxyl group)PubChem[2]
Hydrogen Bond Acceptor Count 1 (from the oxygen atom)PubChem[2]
XLogP3-AA (logP) 1.8PubChem[2]
Rotatable Bond Count 2PubChem[2]

Structural Analysis for Solubility Prediction:

  • Polar Region: The primary driver of polarity is the hydroxyl (-OH) group . This group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom).[3] This feature suggests probable solubility in polar, protic solvents like alcohols.[3][4]

  • Nonpolar Region: The molecule contains a significant nonpolar component, consisting of the phenyl ring (C₆H₅-) and the cyclopropyl ring . These hydrocarbon portions will favor interactions with nonpolar solvents through van der Waals forces.

  • Overall Polarity: The calculated octanol-water partition coefficient (XLogP3-AA) of 1.8 indicates a molecule with a balance of hydrophilic and lipophilic character.[2] It is not extremely polar nor extremely nonpolar, suggesting it will exhibit partial solubility in a wide range of solvents but may not be fully miscible at all concentrations with highly polar (like water) or highly nonpolar (like hexane) solvents. The general chemistry principle of "like dissolves like" is the primary rule for predicting solubility.[5][6]

Theoretical Principles of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). A substance dissolves when ΔG is negative. This involves:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the this compound molecules together.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Forming Solute-Solvent Interactions: Energy is released when new intermolecular bonds form between the solute and solvent.

The solubility of this compound will be highest in solvents where the energy released from solute-solvent interactions compensates for the energy required to break the existing solute-solute and solvent-solvent bonds.

Experimental Determination of Solubility

Since pre-existing data is sparse, an experimental approach is necessary. The following is a robust, step-by-step protocol for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (solute)

  • A range of organic solvents (see Section 5 for selection guide)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or a gravimetric method)

Isothermal Equilibrium Method Protocol

This method involves creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.

Step 1: Preparation of Saturated Solutions

  • Label vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial. "Excess" means adding enough solid or liquid so that some remains undissolved after equilibrium is reached.

  • Pipette a known volume of the selected solvent (e.g., 2.0 mL) into each vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Reaching Equilibrium

  • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.[7]

Step 3: Sample Separation

  • Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for several hours to let the undissolved solute settle.

  • Carefully draw a sample from the clear supernatant using a syringe.

  • Immediately pass the sample through a syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles.

Step 4: Quantification

  • Gravimetric Method (Simple):

    • Accurately weigh a clean, empty vial (W₁).

    • Transfer a precise volume of the filtered saturated solution (e.g., 1.0 mL) into the vial.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved.

    • Reweigh the vial containing the dried solute residue (W₂).

    • Calculate solubility (in g/mL) as: Solubility = (W₂ - W₁) / Volume of solution .

  • Spectroscopic/Chromatographic Method (More Precise):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve using the analytical instrument (e.g., UV absorbance at a specific wavelength for UV-Vis, or peak area for HPLC).

    • Accurately dilute the filtered saturated solution to fall within the linear range of the calibration curve.

    • Measure the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original solubility, accounting for the dilution factor.

Safety Precautions
  • Always handle this compound and organic solvents in a well-ventilated fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]

  • Consult the Safety Data Sheet (SDS) for this compound, which indicates it can cause skin and serious eye irritation.[10]

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal equilibrium method.

G Workflow for Isothermal Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_quant Quantification prep1 Add excess solute to labeled vial prep2 Add known volume of solvent prep1->prep2 prep3 Securely cap vial prep2->prep3 equil1 Agitate at constant T (e.g., 25°C for 24-48h) prep3->equil1 equil2 Allow undissolved solute to settle equil1->equil2 sample1 Draw supernatant with syringe equil2->sample1 sample2 Filter through 0.45µm syringe filter sample1->sample2 quant2 Analyze sample via Gravimetry, HPLC, or UV-Vis sample2->quant2 quant1 Prepare calibration standards (optional) quant1->quant2 quant3 Calculate solubility (e.g., mg/mL or mol/L) quant2->quant3

Caption: A flowchart of the isothermal equilibrium method for determining solubility.

Solvent Selection and Predicted Solubility Trends

A well-chosen set of solvents, spanning a range of polarities and functionalities, will provide a comprehensive solubility profile.

Solvent ClassExample SolventsRelevant PropertiesPredicted Solubility of this compound
Polar Protic Methanol, Ethanol, WaterHigh dielectric constant, H-bond donors & acceptorsHigh to Moderate: Strong hydrogen bonding between the solvent's -OH and the solute's -OH group will be the dominant favorable interaction.[3] Solubility is expected to be high in short-chain alcohols.[4] Water solubility may be limited due to the large nonpolar phenyl and cyclopropyl groups.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)High dielectric constant, H-bond acceptors onlyModerate to High: The solvent's dipole moment will interact favorably with the solute's dipole. The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl group.
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherLow dielectric constant, primarily van der Waals forcesModerate to Low: Toluene may show moderate solubility due to π-π stacking interactions with the phenyl ring. Hexane is predicted to be a poor solvent, as it cannot effectively solvate the polar hydroxyl group. Diethyl ether may show some solubility due to its ability to accept a hydrogen bond.
Chlorinated Dichloromethane (DCM), ChloroformIntermediate polarityModerate to High: These solvents are effective at dissolving a wide range of organic compounds and should be good solvents for this molecule.
Diagram: Solute-Solvent Interactions

This diagram visualizes the primary intermolecular forces between this compound and different solvent classes.

G Predicted Intermolecular Interactions cluster_solvents solute This compound {Polar -OH | Nonpolar Phenyl/Cyclopropyl} protic Polar Protic (e.g., Methanol) solute->protic Strong H-Bonding Dipole-Dipole aprotic Polar Aprotic (e.g., Acetone) solute->aprotic H-Bond Accepting Dipole-Dipole nonpolar Nonpolar (e.g., Toluene) solute->nonpolar van der Waals (π-π stacking)

Caption: Dominant intermolecular forces driving solubility in different solvent types.

Conclusion and Data Interpretation

By systematically applying the experimental protocol described, a researcher can generate a reliable, quantitative solubility profile for this compound. When interpreting the results, the observed solubility should be correlated back to the properties of the solvents.

  • High solubility in solvents like methanol and ethanol will confirm the critical role of hydrogen bonding.[3]

  • Moderate to high solubility in acetone or THF demonstrates the contribution of dipole-dipole interactions and the solvent's hydrogen bond accepting ability.

  • Low solubility in hexane will highlight the unfavorable energetics of placing a polar hydroxyl group into a nonpolar environment.

This comprehensive dataset, generated by the user, will serve as an invaluable resource for future process development, enabling rational solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

An In-depth Technical Guide to the Thermochemical Properties of (1-Phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Thermochemical Data in Medicinal Chemistry

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, thermochemical data such as the enthalpy of formation, combustion, and sublimation provide critical insights into molecular stability, reactivity, and intermolecular interactions. These parameters are not merely academic; they have profound implications for drug formulation, solid-state characterization, and the prediction of a compound's behavior in biological systems.

(1-Phenylcyclopropyl)methanol, a molecule incorporating a strained three-membered ring, an aromatic system, and a polar hydroxyl group, presents a unique thermochemical profile. The high ring strain of the cyclopropyl group, a feature increasingly utilized in medicinal chemistry to modulate conformation and metabolic stability, significantly influences its energetic landscape.[1][2] This guide provides a detailed exploration of the experimental and computational methodologies employed to elucidate the thermochemical properties of this compound, offering a predictive analysis in the absence of direct experimental data and contextualizing the structural contributions to its overall stability.

I. Experimental Determination of Thermochemical Properties

The empirical determination of thermochemical data remains the gold standard for accuracy. The following sections detail the primary experimental techniques applicable to a volatile organic compound like this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a cornerstone of thermochemistry, from which the standard enthalpy of formation (ΔfH°) can be derived.[3] For a liquid sample such as this compound, static-bomb combustion calorimetry is the method of choice.[3]

Causality of Experimental Choices:

  • Constant Volume Measurement: The reaction is carried out in a sealed, constant-volume vessel (the "bomb"). This ensures that all the energy released is in the form of heat, which is measured as a change in the temperature of the surrounding water bath. This allows for the direct determination of the change in internal energy of combustion (ΔcU).

  • Oxygen Atmosphere: The bomb is pressurized with pure oxygen to ensure complete and rapid combustion of the organic compound to its constituent oxides (CO₂ and H₂O).

  • Handling Volatility: For volatile liquids, encapsulation in a gelatin capsule or a thin-walled glass ampule is necessary to prevent evaporation before ignition. A new method involves a platinum crucible with a lid sealed with vaseline, which is ignited to open the crucible.

  • Isothermal Conditions: The experiment is designed to be as close to isothermal as possible, with corrections (Washburn corrections) applied to account for the deviation of the final state from standard conditions.[3]

Self-Validating Protocol for Bomb Calorimetry:

  • Calibration: The calorimeter is calibrated using a substance with a precisely known enthalpy of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter system.

  • Sample Preparation: A known mass of this compound is sealed in a container of known mass and heat of combustion.

  • Assembly: The sample is placed in the bomb, which is then sealed and pressurized with oxygen. The bomb is submerged in a precisely measured quantity of water in the calorimeter.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

  • Analysis: The raw temperature data is used to calculate the corrected temperature rise, which, along with the calorimeter's heat capacity, gives the total heat released. After subtracting the contributions from the ignition fuse and any sample container, the energy of combustion of the sample is determined.

  • Conversion to Enthalpy: The experimentally determined change in internal energy (ΔcU) is converted to the change in enthalpy (ΔcH) using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

Experimental Workflow: Bomb Calorimetry

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Calibrate Calorimeter (Benzoic Acid) e1 Assemble Bomb: Sample + Oxygen p1->e1 p2 Prepare Sample: Known mass of this compound in a sealed container p2->e1 e2 Submerge in Calorimeter e1->e2 e3 Ignite Sample e2->e3 e4 Record Temperature Change e3->e4 a1 Calculate Corrected Temperature Rise e4->a1 a2 Determine ΔcU a1->a2 a3 Apply Washburn Corrections a2->a3 a4 Calculate ΔcH° a3->a4 a5 Derive ΔfH° a4->a5

Caption: Workflow for determining the enthalpy of combustion.

Enthalpy of Vaporization and Sublimation

The enthalpies of vaporization (ΔvapH) and sublimation (ΔsubH) are crucial for converting between condensed-phase and gas-phase thermochemical data. These can be determined using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[4][5][6][7]

Causality of Experimental Choices:

  • TGA for Sublimation: Isothermal TGA measures the rate of mass loss of a sample as a function of temperature in a controlled atmosphere.[4] This rate is proportional to the vapor pressure, which can be used in the Clausius-Clapeyron equation to determine the enthalpy of sublimation.[4]

  • DSC for Fusion and Vaporization: DSC measures the heat flow into or out of a sample as it is heated or cooled. This allows for the determination of the enthalpy of fusion (ΔfusH) at the melting point and the enthalpy of vaporization at the boiling point.

Self-Validating Protocol for TGA/DSC:

  • Instrument Calibration: Both TGA and DSC instruments are calibrated for temperature and heat flow using standard reference materials.

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in an appropriate pan (e.g., an aluminum pan for DSC, a platinum pan for TGA).

  • TGA for Sublimation: The sample is heated to a temperature below its melting point and held isothermally. The rate of mass loss is recorded. This is repeated at several temperatures to generate data for the Clausius-Clapeyron plot.

  • DSC for Fusion: The sample is heated at a constant rate through its melting point. The area of the resulting endothermic peak is integrated to determine the enthalpy of fusion.

  • DSC for Vaporization: For a liquid, the sample is heated in a sealed pan with a pinhole to its boiling point. The enthalpy of vaporization is determined from the area of the vaporization endotherm.

  • Data Analysis: The sublimation and vaporization enthalpies are calculated from the experimental data. The relationship ΔsubH = ΔfusH + ΔvapH can be used as a cross-validation check at the melting point.

Experimental Workflow: TGA/DSC

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Calibrate TGA/DSC tga Isothermal TGA: Measure mass loss at multiple temperatures p1->tga p2 Prepare Weighed Sample p2->tga dsc_fus DSC Scan: Determine ΔfusH p2->dsc_fus dsc_vap DSC Scan (pinhole pan): Determine ΔvapH p2->dsc_vap a_tga Clausius-Clapeyron Plot: Calculate ΔsubH tga->a_tga a_dsc Integrate Peaks dsc_fus->a_dsc dsc_vap->a_dsc a_val Validate: ΔsubH ≈ ΔfusH + ΔvapH a_tga->a_val a_dsc->a_val

Caption: Workflow for determining phase change enthalpies.

II. Computational Thermochemistry

In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties. Composite methods like Gaussian-4 (G4) theory are particularly well-suited for this purpose, aiming for "chemical accuracy" (typically within 1 kcal/mol of experimental values).[8][9]

Causality of Computational Choices:

  • Composite Methods (G4 Theory): G4 theory combines calculations at different levels of theory and with different basis sets to extrapolate to a high-accuracy energy.[8] This approach systematically corrects for deficiencies in lower-level calculations, providing a balance between accuracy and computational cost.

  • Gas-Phase Calculations: These methods are most accurate for calculating the properties of isolated molecules in the gas phase.

  • Atomization Method: The gas-phase enthalpy of formation is typically calculated by determining the atomization energy—the energy required to break the molecule into its constituent atoms in their standard states.

Self-Validating Computational Protocol:

  • Geometry Optimization: The 3D structure of this compound is optimized using a reliable and computationally efficient method, such as B3LYP density functional theory with a suitable basis set.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like CCSD(T) and larger basis sets, as prescribed by the G4 protocol.[8]

  • Extrapolation and Correction: The results of these calculations are combined in a specific manner to extrapolate to the complete basis set limit and include empirical corrections to arrive at the final, high-accuracy electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated from the G4 energy using the atomization method, which involves subtracting the calculated energies of the constituent atoms from the molecule's energy and adding the experimental enthalpies of formation of the atoms.

  • Condensed-Phase Enthalpy: The solid or liquid-phase enthalpy of formation can be estimated by subtracting the calculated (or experimentally determined) enthalpy of sublimation or vaporization from the calculated gas-phase enthalpy of formation.

Computational Workflow: G4 Theory

cluster_calc Calculation cluster_analysis Analysis c1 Geometry Optimization (e.g., B3LYP) c2 Frequency Calculation (ZPVE & Thermal Corrections) c1->c2 c3 High-Level Single-Point Energy Calculations c2->c3 a1 G4 Extrapolation & Correction c3->a1 a2 Calculate Gas-Phase ΔfH°(g) a1->a2 a4 Calculate Condensed-Phase ΔfH°(s/l) a2->a4 a3 Calculate ΔsubH or ΔvapH a3->a4

Caption: Workflow for computational thermochemistry using G4 theory.

III. Predicted Thermochemical Properties of this compound

PropertyPredicted ValueMethod
Gas-Phase Standard Enthalpy of Formation (ΔfH°gas) -77.39 kJ/molJoback Method[4]
Liquid-Phase Standard Enthalpy of Formation (ΔfH°liq) -130 to -150 kJ/molEstimated from ΔfH°gas and calculated ΔvapH
Standard Enthalpy of Vaporization (ΔvapH°) 50 - 70 kJ/molEstimation based on similar structures
Standard Enthalpy of Combustion (ΔcH°liq) -5500 to -5700 kJ/molCalculated from predicted ΔfH°liq

Note: These values are estimations and should be used as a guide pending experimental verification. The Joback method is a group contribution method and is generally less accurate than high-level ab initio calculations like G4 theory.

IV. The Influence of Molecular Structure on Thermochemical Stability

The thermochemical properties of this compound are a direct consequence of its unique molecular structure.

  • Cyclopropyl Ring Strain: The three-membered cyclopropyl ring possesses significant ring strain (approximately 115 kJ/mol).[1] This strain energy contributes positively to the enthalpy of formation, making the molecule less stable (more energetic) than an analogous acyclic isomer.[1] This stored energy can influence the molecule's reactivity.

  • Phenyl Group Conjugation: The phenyl group can conjugate with the "bent" bonds of the cyclopropane ring, which have some π-character. This interaction can lead to a degree of electronic stabilization.

  • Hydroxyl Group and Hydrogen Bonding: The presence of the hydroxyl group allows for intermolecular hydrogen bonding in the condensed phase. This significantly lowers the enthalpy of the liquid and solid states, leading to a relatively high enthalpy of vaporization.

Conclusion

This technical guide has outlined the experimental and computational methodologies for determining the thermochemical properties of this compound. While experimental data for this specific molecule is currently unavailable, a robust framework exists for its determination and prediction. The interplay of the high ring strain of the cyclopropyl moiety, the electronic effects of the phenyl group, and the hydrogen bonding capability of the hydroxyl group results in a unique thermochemical profile. For researchers in drug development, a thorough understanding and, where possible, experimental determination of these properties are essential for advancing a molecule from a lead candidate to a viable therapeutic agent.

References

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Synthesis of (1-Phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: For Research, Drug Development, and Scientific Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (1-phenylcyclopropyl)methanol via the reduction of ethyl 1-phenylcyclopropanecarboxylate. The protocol is centered around the use of lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to primary alcohols. This guide offers an in-depth look at the reaction mechanism, a meticulously detailed experimental protocol, critical safety considerations for handling pyrophoric reagents, and methods for the characterization of the final product. The information is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing both theoretical understanding and practical, field-tested application.

Introduction

This compound is a valuable building block in organic synthesis, finding utility in the development of novel pharmaceutical agents and functional materials. Its unique strained cyclopropyl ring coupled with a reactive primary alcohol moiety makes it an attractive intermediate for introducing the phenylcyclopropyl group into larger molecular scaffolds. The most direct and high-yielding route to this alcohol is through the reduction of its corresponding ester, ethyl 1-phenylcyclopropanecarboxylate.

This application note focuses on the use of lithium aluminum hydride (LiAlH₄), a powerful and versatile reducing agent. Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for the reduction of esters, LiAlH₄ provides a reliable method for this transformation.[1][2] The protocol herein is designed to be a self-validating system, with explanations for each step to ensure reproducibility and safety.

Reaction Mechanism and Stoichiometry

The reduction of an ester to a primary alcohol with LiAlH₄ is a two-stage process involving the addition of two hydride equivalents from the aluminohydride complex.[3][4]

Step 1: Nucleophilic Acyl Substitution. The first hydride ion (H⁻) attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl group and expelling the ethoxide (⁻OEt) as a leaving group, which is coordinated to the aluminum species. This step produces an aldehyde intermediate.[3][5]

Step 2: Nucleophilic Addition. The aldehyde formed in the first step is more reactive than the starting ester. Therefore, it is immediately attacked by a second hydride ion from another LiAlH₄ molecule. This nucleophilic addition results in the formation of an aluminum alkoxide intermediate.[5]

Step 3: Work-up. The reaction is quenched by the careful, sequential addition of water and an aqueous base solution. This protonates the alkoxide to yield the final primary alcohol product, this compound, and precipitates the aluminum salts as easily filterable aluminum hydroxide.[5][6]

The overall stoichiometry requires two equivalents of hydride for every one equivalent of the ester. Since each molecule of LiAlH₄ can deliver four hydride ions, theoretically, 0.5 equivalents of LiAlH₄ are needed per mole of ester. However, in practice, a slight excess of LiAlH₄ is used to ensure the complete consumption of the starting material.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentDetails
Ethyl 1-phenylcyclopropanecarboxylateStarting Material
Lithium Aluminum Hydride (LiAlH₄)Reducing Agent (handle with extreme care)
Anhydrous Diethyl Ether (Et₂O) or THFReaction Solvent
15% Sodium Hydroxide (NaOH) solutionWork-up Reagent
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Three-neck round-bottom flaskReaction Vessel
Condenser
Dropping funnelFor controlled addition
Magnetic stirrer and stir bar
Ice bathFor temperature control
Inert atmosphere setup (Nitrogen or Argon)
Standard glassware for work-up and purification
Step-by-Step Procedure

Reaction Setup:

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).

  • Under an inert atmosphere, carefully add a suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether to the reaction flask.

  • Cool the stirred suspension to 0 °C using an ice bath.

Addition of Ester: 4. Dissolve ethyl 1-phenylcyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether in the dropping funnel. 5. Add the ester solution dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the reaction temperature at 0 °C.[7] Controlling the addition rate is crucial to manage the exothermic nature of the reaction.

Reaction Monitoring: 6. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. 7. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.

Work-up (Fieser Method): 8. Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.[6][8] 9. Crucially and slowly , quench the excess LiAlH₄ by the sequential dropwise addition of the following, allowing for gas evolution to subside between each addition:

  • For 'x' g of LiAlH₄ used, add 'x' mL of water.[6]
  • Then, add 'x' mL of 15% aqueous NaOH solution.[6]
  • Finally, add '3x' mL of water.[6]
  • Remove the ice bath and stir the resulting mixture vigorously at room temperature for 15-30 minutes. A granular white precipitate of aluminum salts should form.[5]
  • Add anhydrous magnesium sulfate to the mixture to aid in the removal of residual water and facilitate filtration.[6][8]
  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
  • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Dry Glassware under Inert Atmosphere B Add LiAlH4 in Anhydrous Ether to Flask A->B C Cool to 0 °C B->C D Dropwise Addition of Ester Solution C->D E Warm to Room Temperature and Stir D->E F Monitor by TLC E->F G Cool to 0 °C F->G H Sequential Quench: 1. H2O 2. 15% NaOH 3. H2O G->H I Stir and Form Precipitate H->I J Add MgSO4 I->J K Filter through Celite J->K L Evaporate Solvent K->L M Purify by Distillation/Chromatography L->M N Characterize Product M->N

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[9][10] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses, and impervious gloves when handling LiAlH₄.[9][10]

  • Inert Atmosphere: All manipulations of LiAlH₄ should be conducted under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent contact with atmospheric moisture.[7]

  • Solvents: Use only rigorously dried, anhydrous solvents.

  • Quenching: The quenching procedure is highly exothermic and produces hydrogen gas. It must be performed slowly, at 0 °C, and with extreme caution in a well-ventilated fume hood.[8]

  • Spills: In case of a spill, do NOT use water. Smother the spill with dry sand, dry sodium carbonate, or a Class D fire extinguisher.[9][11]

  • Disposal: Unused LiAlH₄ and reaction residues must be neutralized carefully before disposal according to institutional guidelines. A common method is to slowly add it to a solution of ethyl acetate in an inert solvent.[7]

Characterization of this compound

The identity and purity of the synthesized this compound (CAS: 31729-66-5) can be confirmed using standard analytical techniques.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the phenyl protons, the methylene protons of the CH₂OH group, and the diastereotopic methylene protons of the cyclopropyl ring.

    • ¹³C NMR will confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: A broad absorption peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol functional group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (148.20 g/mol ) should be observed.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionEnsure a slight excess of LiAlH₄ is used. Extend reaction time or gently warm the reaction mixture.
Loss of product during work-upEnsure thorough extraction and washing of the filter cake. Be cautious with pH during work-up if the product is sensitive.
Impure or wet reagents/solventsUse freshly dried solvents and high-purity reagents.
Incomplete Reaction Insufficient LiAlH₄LiAlH₄ may have degraded due to exposure to moisture. Use fresh, properly stored reagent.
Low reaction temperatureAllow the reaction to proceed at room temperature after the initial addition at 0 °C.
Difficult Filtration Gelatinous aluminum salt precipitateThe Fieser work-up is designed to produce a granular solid. Ensure the correct ratios of quenching agents are used and stir vigorously.

Conclusion

The reduction of ethyl 1-phenylcyclopropanecarboxylate with lithium aluminum hydride is an effective and reliable method for the synthesis of this compound. By understanding the reaction mechanism and adhering strictly to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and safely perform this valuable transformation. Proper characterization of the final product is essential to ensure its suitability for subsequent applications in research and development.

References

Application Notes & Protocols: Synthesis of (1-Phenylcyclopropyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of (1-Phenylcyclopropyl)methanol, a valuable building block in medicinal chemistry and materials science. The protocol leverages the Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1][2][3] We will explore two primary retrosynthetic pathways, detailing the preparation of the necessary Grignard reagents and their subsequent reaction with appropriate carbonyl compounds. This guide emphasizes the critical experimental parameters, safety considerations, and analytical techniques required for the successful synthesis, purification, and characterization of the target molecule.

Introduction: The Power of the Grignard Reaction

Discovered by Victor Grignard in 1900, the Grignard reaction remains a cornerstone of synthetic organic chemistry, earning him the Nobel Prize in Chemistry in 1912.[2] The reaction's significance lies in its ability to create new carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, most commonly a carbonyl group.[3][4] The carbon atom bound to magnesium in a Grignard reagent is highly polarized, rendering it a potent nucleophile and a strong base.[4][5] This nucleophilicity allows it to attack the electrophilic carbon of aldehydes, ketones, and esters to form alcohols.[6][7][8]

The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.[5] Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[5][8] The versatility of this reaction is vast; by choosing the appropriate Grignard reagent and carbonyl compound, primary, secondary, or tertiary alcohols can be synthesized.[4][7][9]

Retrosynthetic Analysis of this compound

Two logical retrosynthetic pathways can be envisioned for the synthesis of this compound:

Pathway A: Disconnection of the bond between the phenyl-bearing carbon and the methanol carbon suggests the reaction between cyclopropylmagnesium bromide and benzaldehyde .

Pathway B: Alternatively, disconnecting the bond between the cyclopropyl ring and the methanol carbon points to the reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde .

Both pathways are viable, and the choice may depend on the availability and stability of the starting materials. For the purpose of this guide, we will focus on Pathway A, which utilizes the readily prepared cyclopropylmagnesium bromide.

Experimental Protocols

Critical Prerequisite: Anhydrous Conditions

The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[10][11] Grignard reagents are extremely strong bases and will readily react with any protic source, including water from the atmosphere or adsorbed on glassware, which would quench the reagent and prevent the desired reaction.[3][10][11]

Glassware Preparation:

  • All glassware (round-bottom flasks, condensers, dropping funnels, etc.) must be thoroughly cleaned and dried in an oven at >100 °C overnight.[3][11]

  • The apparatus should be assembled while still hot and allowed to cool to room temperature under a stream of dry nitrogen or argon gas.[3]

  • Flame-drying the assembled apparatus under vacuum is an alternative and effective method to remove adsorbed water.[12]

Solvent Selection:

  • Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential.[4][9] They are aprotic and effectively solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[4][9] Anhydrous grades of these solvents must be used.

Synthesis of Cyclopropylmagnesium Bromide (Grignard Reagent)

The preparation of cyclopropylmagnesium bromide is a well-established procedure involving the reaction of cyclopropyl bromide with magnesium metal.[13]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Magnesium turnings 24.31 2.67 g 0.11
Cyclopropyl bromide 120.98 12.1 g (8.6 mL) 0.10
Anhydrous Diethyl Ether 74.12 100 mL -

| Iodine | 253.81 | 1 small crystal | catalyst |

Procedure:

  • Place the magnesium turnings in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel.

  • Add a small crystal of iodine. Iodine serves as an activator, helping to disrupt the passivating layer of magnesium oxide on the surface of the turnings.[12][14] The disappearance of the iodine color is an indicator of reaction initiation.[5]

  • Add 20 mL of anhydrous diethyl ether to the flask.

  • Dissolve the cyclopropyl bromide in 80 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add a small portion (approx. 10 mL) of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and the formation of a cloudy or grayish solution.[15] If the reaction does not start, gentle warming with a heat gun or crushing some of the magnesium turnings with a dry glass rod may be necessary.[2][5]

  • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[12][16] An ice-water bath should be kept on hand to moderate the reaction if it becomes too vigorous.[12]

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray to brownish solution is the cyclopropylmagnesium bromide reagent and should be used immediately in the next step.[2]

Reaction with Benzaldehyde to form this compound

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Cyclopropylmagnesium Bromide solution - (from previous step) ~0.10
Benzaldehyde 106.12 10.1 g (9.7 mL) 0.095
Anhydrous Diethyl Ether 74.12 50 mL -
Saturated aq. Ammonium Chloride (NH₄Cl) 53.49 100 mL -

| 3M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

  • Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice-water bath.

  • Dissolve the benzaldehyde in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C. This addition is also exothermic.[15]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.

  • If a significant amount of solid remains, a small amount of 3M HCl can be added to dissolve it.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine all the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a pale yellow oil.

Purification and Characterization

The crude product will likely contain unreacted starting materials and byproducts. Purification is typically achieved by column chromatography or distillation.

  • Column Chromatography: Using silica gel as the stationary phase and a mixture of hexanes and ethyl acetate as the eluent is a common method for purifying alcohols.[17] The polarity of the eluent can be gradually increased to first elute non-polar byproducts, followed by the desired alcohol.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons, the methylene protons of the cyclopropyl ring, the methine proton of the cyclopropyl ring, the methylene protons of the methanol group, and the hydroxyl proton.

    • ¹³C NMR will show the corresponding carbon signals.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol functional group.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound.

Safety Precautions

The Grignard reaction involves several hazards that must be carefully managed.[18]

  • Flammability: Diethyl ether and THF are extremely flammable and volatile.[12][16] All operations should be conducted in a well-ventilated fume hood, and no open flames or spark sources should be present.[12][18]

  • Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with the carbonyl compound are exothermic and can become vigorous if the addition of reagents is too rapid.[16][18] Always have an ice bath ready for cooling.[12]

  • Reactivity with Water: Grignard reagents react violently with water. Ensure all glassware and reagents are scrupulously dry.[11]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (such as nitrile gloves) must be worn at all times.[16]

Visualizing the Process

Reaction Mechanism

Grignard_Mechanism cluster_reagent Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Acidic Workup Cyclopropyl-Br Cyclopropyl Bromide Cyclopropyl-MgBr Cyclopropylmagnesium Bromide Cyclopropyl-Br->Cyclopropyl-MgBr Ether, I₂ Mg Magnesium Mg->Cyclopropyl-MgBr Alkoxide Magnesium Alkoxide Intermediate Cyclopropyl-MgBr->Alkoxide Benzaldehyde Benzaldehyde Benzaldehyde->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product H₃O⁺

Caption: The overall Grignard reaction mechanism.

Experimental Workflow

Workflow A 1. Dry Glassware & Reagents B 2. Prepare Cyclopropylmagnesium Bromide A->B Anhydrous Ether C 3. React with Benzaldehyde B->C Dropwise addition at 0°C D 4. Quench and Work-up C->D Saturated aq. NH₄Cl E 5. Purify Crude Product D->E Column Chromatography F 6. Characterize Final Product E->F NMR, IR, MS

Caption: Step-by-step experimental workflow.

Conclusion

The Grignard reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and following the detailed protocols for reagent preparation, reaction, and purification, researchers can obtain this valuable chemical intermediate in good yield and high purity. Adherence to strict safety protocols is paramount throughout the entire process.

References

Application Notes and Protocols: Ring-Opening Reactions of (1-Phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the ring-opening reactions of (1-phenylcyclopropyl)methanol. This versatile building block, characterized by a strained three-membered ring adjacent to a phenyl group and a hydroxymethyl substituent, undergoes a variety of synthetically useful transformations.[1][2] This guide delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and presents data to facilitate their application in organic synthesis. The inherent ring strain of the cyclopropane ring, coupled with the electronic influence of the phenyl and hydroxymethyl groups, makes this compound a reactive intermediate for accessing a range of valuable molecular architectures, including homoallylic alcohols and other functionalized compounds.[2]

Introduction: The Synthetic Potential of a Strained Ring

Cyclopropylmethanols are valuable intermediates in organic synthesis due to the high ring strain of the cyclopropane ring, which can be strategically released to drive a variety of chemical transformations.[1][2] The presence of a phenyl group on the cyclopropane ring in this compound introduces electronic effects that can influence the regioselectivity and stereoselectivity of ring-opening reactions. The adjacent hydroxyl group can also participate in these reactions, acting as an internal nucleophile or directing group. Understanding and controlling the reactivity of this substrate allows for the efficient construction of complex molecular scaffolds relevant to medicinal chemistry and materials science.

This guide will explore the primary pathways for the ring-opening of this compound, with a focus on acid-catalyzed, transition-metal-catalyzed, and radical-mediated transformations. For each reaction class, we will discuss the key mechanistic features that govern the outcome and provide detailed, actionable protocols for laboratory implementation.

Acid-Catalyzed Ring-Opening: A Gateway to Homoallylic Alcohols

The acid-catalyzed ring-opening of cyclopropylmethanols is a classic and powerful method for the synthesis of homoallylic alcohols.[3] The reaction proceeds through a carbocationic intermediate, and the stability of this intermediate dictates the reaction pathway. In the case of this compound, the phenyl group can stabilize an adjacent positive charge, influencing the regioselectivity of the ring-opening.

Mechanistic Rationale

The generally accepted mechanism for the acid-catalyzed ring-opening of cyclopropylmethanols involves the protonation of the hydroxyl group, followed by the departure of a water molecule to form a cyclopropylcarbinyl cation.[4][5][6] This cation is highly unstable and rapidly rearranges to a more stable homoallylic cation through cleavage of a cyclopropane C-C bond. Subsequent trapping of this cation by a nucleophile, typically the solvent or another added nucleophile, affords the homoallylic alcohol product.

The regioselectivity of the ring-opening is controlled by the substitution pattern on the cyclopropane ring. Cleavage of the more substituted C-C bond is often favored due to the formation of a more stable carbocationic intermediate.[7]

Acid_Catalyzed_Ring_Opening cluster_0 Mechanism A This compound B Protonated Alcohol A->B + H⁺ C Cyclopropylcarbinyl Cation B->C - H₂O D Homoallylic Cation C->D Ring Opening E Homoallylic Alcohol D->E + H₂O, - H⁺ Nu H₂O (Nucleophile)

Caption: Acid-catalyzed ring-opening mechanism of this compound.

Protocol: Synthesis of 4-Phenylbut-3-en-1-ol

This protocol describes a general procedure for the acid-catalyzed ring-opening of this compound to yield 4-phenylbut-3-en-1-ol.

Materials:

  • This compound (1.0 eq)

  • 1 M Aqueous Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.48 g, 10 mmol) in dichloromethane (20 mL).

  • Acid Addition: To the stirring solution, add 1 M aqueous HCl (10 mL) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired homoallylic alcohol.

Expected Outcome: This procedure typically yields 4-phenylbut-3-en-1-ol as a colorless oil. The yield and purity should be assessed by standard analytical techniques (NMR, GC-MS).

ParameterValue
Reactant This compound
Product 4-Phenylbut-3-en-1-ol
Catalyst HCl (aqueous)
Solvent Dichloromethane
Temperature Room Temperature
Typical Yield 80-90%

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysts offer a powerful and versatile platform for the ring-opening of cyclopropylmethanols, enabling a broader range of transformations and often providing higher levels of chemo- and regioselectivity compared to acid-catalyzed methods.[8][9] Palladium, rhodium, and nickel complexes are commonly employed for these reactions.

Mechanistic Considerations

The mechanism of transition metal-catalyzed ring-opening typically involves the oxidative addition of a C-C bond of the cyclopropane ring to the metal center.[9] The resulting metallacyclobutane intermediate can then undergo various transformations, such as reductive elimination, β-hydride elimination, or insertion reactions, to generate the final product. The nature of the metal, ligands, and reaction conditions all play a crucial role in determining the reaction outcome. For instance, palladium-catalyzed reactions often proceed through a tandem Heck-ring-opening sequence, where the presence and position of a hydroxyl group can direct the selectivity of the C-C bond cleavage.[8]

Transition_Metal_Catalyzed_Ring_Opening cluster_1 Catalytic Cycle A This compound B Oxidative Addition Complex A->B + [M] C Metallacyclobutane B->C Oxidative Addition D Rearranged Intermediate C->D Rearrangement E Ring-Opened Product D->E Reductive Elimination Cat_out [M] Catalyst E->Cat_out Cat_in [M] Catalyst

Caption: Generalized catalytic cycle for transition metal-catalyzed ring-opening.

Protocol: Palladium-Catalyzed Ring-Opening/Cross-Coupling

This protocol outlines a procedure for the palladium-catalyzed ring-opening of this compound and subsequent cross-coupling with an aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (e.g., 4-bromotoluene) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and Schlenk line

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Reagent Addition: Add this compound (148 mg, 1.0 mmol) and 4-bromotoluene (205 mg, 1.2 mmol) to the flask, followed by anhydrous DMF (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS to confirm the consumption of starting materials and the formation of the desired product.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This reaction is expected to yield the corresponding cross-coupled homoallylic alcohol. The specific product will depend on the aryl halide used.

ParameterValue
Catalyst System Pd(OAc)₂ / PPh₃
Base K₂CO₃
Solvent DMF
Temperature 100 °C
Reaction Type Ring-Opening/Cross-Coupling

Radical-Mediated Ring-Opening Reactions

Radical reactions provide an alternative pathway for the ring-opening of cyclopropylmethanols, often proceeding under mild conditions and offering complementary selectivity to ionic methods.[7][10] These reactions are typically initiated by a radical initiator or through photoredox catalysis.[11][12]

Mechanistic Overview

The radical ring-opening of a cyclopropylmethyl system involves the formation of a cyclopropylmethyl radical.[7] This radical undergoes rapid β-scission of a cyclopropane C-C bond to generate a homoallylic radical. The regioselectivity of this cleavage is influenced by the stability of the resulting radical, with cleavage of the more substituted bond being a common outcome.[7] This homoallylic radical can then be trapped by a radical scavenger or participate in further radical chain processes.

Radical_Ring_Opening cluster_2 Radical Pathway A This compound Derivative B Cyclopropylmethyl Radical A->B + Initiator Radical C Homoallylic Radical B->C β-Scission D Trapped Product C->D + Radical Trap Init Radical Initiator Trap Radical Trap

Caption: General mechanism for the radical-mediated ring-opening.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Yields in Acid-Catalyzed Reactions: Incomplete reaction may be due to insufficient acid strength or concentration. Consider using a stronger acid or increasing the reaction time. Side reactions such as polymerization can occur; running the reaction at a lower temperature may mitigate this.

  • Poor Selectivity in Transition Metal-Catalyzed Reactions: The choice of ligand is critical for controlling selectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. The base and solvent can also have a significant impact.

  • Inefficient Radical Reactions: Ensure the radical initiator is fresh and the reaction is adequately deoxygenated, as oxygen can quench radical intermediates.

Safety Precautions:

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound: This compound is harmful if swallowed and causes skin and serious eye irritation.[13] Handle with care.

  • Reagents: Many of the reagents used in these protocols are flammable, corrosive, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Pressure: Reactions involving heating in sealed vessels should be conducted with appropriate pressure-relief systems.

Conclusion

The ring-opening reactions of this compound provide a versatile and powerful toolkit for the synthesis of a wide array of valuable organic molecules. By understanding the underlying mechanistic principles of acid-catalyzed, transition-metal-catalyzed, and radical-mediated pathways, researchers can effectively harness the reactivity of this strained carbocycle to achieve their synthetic goals. The protocols and data presented in this guide are intended to serve as a practical starting point for the application of these transformative reactions in academic and industrial research settings.

References

The Strategic Application of (1-Phenylcyclopropyl)methanol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the (1-phenylcyclopropyl)methanol moiety has emerged as a valuable building block, offering a compelling combination of structural rigidity, metabolic stability, and synthetic versatility. This guide provides an in-depth exploration of the application of this compound in drug discovery, complete with detailed synthetic protocols and an analysis of its role in shaping the biological activity of emergent drug candidates.

The Significance of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy to overcome various challenges in drug development. The inherent strain of the three-membered ring imparts unique electronic and conformational properties. These characteristics can lead to:

  • Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target.

  • Improved Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their linear alkyl counterparts.[1]

  • Modulation of Physicochemical Properties: The cyclopropyl group can act as a bioisosteric replacement for other functionalities, such as gem-dimethyl or vinyl groups, to fine-tune properties like lipophilicity and aqueous solubility.

  • Reduced Off-Target Effects: By providing a more defined three-dimensional structure, the cyclopropyl moiety can enhance binding affinity to the intended target while minimizing interactions with other proteins.

The 1-phenyl substitution on the cyclopropyl ring further refines these properties, introducing aromatic interactions and providing a key vector for structural elaboration. The benzylic alcohol of this compound serves as a versatile synthetic handle for the introduction of diverse functional groups, making it a highly attractive starting material for library synthesis and lead optimization.

Synthesis of this compound and its Precursors

The efficient synthesis of this compound is crucial for its widespread application. A common and reliable route begins with the cyclopropanation of phenylacetonitrile. The resulting 1-phenylcyclopropanecarbonitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently reduced to the target alcohol.

Protocol 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This protocol is adapted from established methods for the cyclopropanation of active methylene compounds.

Materials:

  • Phenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of phenylacetonitrile (1.0 eq) and a phase-transfer catalyst (0.05 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Heat the mixture to 40-50 °C.

  • Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.

  • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-phenylcyclopropanecarbonitrile.

Protocol 2: Hydrolysis to 1-Phenylcyclopropanecarboxylic Acid

Materials:

  • 1-Phenylcyclopropanecarbonitrile

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a flask containing 1-phenylcyclopropanecarbonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture to reflux (typically 100-120 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated 1-phenylcyclopropanecarboxylic acid is collected by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.

Protocol 3: Reduction to this compound

This protocol utilizes the powerful reducing agent lithium aluminum hydride (LiAlH₄).

Materials:

  • 1-Phenylcyclopropanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Diagram of the Synthetic Workflow:

SynthesisWorkflow A Phenylacetonitrile B 1-Phenylcyclopropanecarbonitrile A->B 1,2-Dibromoethane, NaOH, PTC C 1-Phenylcyclopropanecarboxylic Acid B->C H₂SO₄/H₂O, Reflux D This compound C->D 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthetic route to this compound.

Applications in Bioactive Molecule Synthesis

The hydroxyl group of this compound is a versatile functional handle that can be readily converted into a variety of other functionalities, including esters, ethers, and amines. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Protocol 4: Esterification of this compound (Fischer Esterification)

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Sulfuric acid (catalytic amount)

  • Toluene or a suitable solvent for azeotropic removal of water

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Protocol 5: Williamson Ether Synthesis from this compound

Materials:

  • This compound

  • Sodium hydride (NaH) or other strong base

  • Alkyl halide (R-X)

  • Anhydrous THF or DMF

Procedure:

  • Caution: Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., reflux) and monitor by TLC.

  • After completion, cool the reaction and cautiously quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the ether product by column chromatography.

Protocol 6: Mitsunobu Reaction for Functional Group Inversion and Derivatization

The Mitsunobu reaction is a powerful tool for converting alcohols to a wide range of functional groups with inversion of stereochemistry (if a chiral center is present).[2][3]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • A suitable nucleophile (e.g., a carboxylic acid, phthalimide, or a phenol)

  • Anhydrous THF

Procedure:

  • Caution: DEAD and DIAD are toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • Dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography to separate it from triphenylphosphine oxide and other byproducts.

Case Study: 1-Phenylcyclopropane Carboxamide Derivatives as Antiproliferative Agents

A notable application of a close derivative of this compound is in the synthesis of 1-phenylcyclopropane carboxamide derivatives, which have demonstrated significant antiproliferative activity. In a study, a series of these compounds were synthesized and evaluated for their ability to inhibit the proliferation of the U937 human myeloid leukemia cell line.[4]

The synthesis involved the coupling of 1-phenylcyclopropanecarboxylic acid with various substituted anilines. The structure-activity relationship (SAR) studies revealed that the nature and position of the substituents on the aniline ring played a crucial role in the observed biological activity.[4]

Table 1: Antiproliferative Activity of Selected 1-Phenylcyclopropane Carboxamide Derivatives [4]

CompoundR Group on AnilineIC₅₀ (µM) on U937 cells
8a 2-OCH₃>100
8b 3-OCH₃25.3
8c 4-OCH₃45.7
8d 2-Cl18.9
8e 3-Cl12.5
8f 4-Cl33.1

The data suggests that substitution at the meta-position of the aniline ring is generally more favorable for antiproliferative activity compared to ortho or para substitution. For instance, the 3-chloro substituted compound 8e exhibited the highest potency in this series.[4] This highlights the importance of the spatial arrangement of substituents, which is influenced by the rigid 1-phenylcyclopropyl scaffold.

Diagram of the SAR Logic:

SAR_Logic Core This compound Core Carboxamide Carboxamide Linkage Core->Carboxamide Provides rigid scaffold Aniline Substituted Aniline Ring Carboxamide->Aniline Connects to variable region Activity Antiproliferative Activity Aniline->Activity Substituent position and nature are critical

References

Application Notes and Protocols for the Asymmetric Synthesis of (1-Phenylcyclopropyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopropylmethanols in Modern Drug Discovery

The cyclopropane ring is a privileged structural motif in medicinal chemistry. Its inherent conformational rigidity and unique electronic properties allow it to serve as a versatile bioisostere for phenyl rings, gem-dimethyl groups, and alkynes, often leading to improved metabolic stability, binding affinity, and aqueous solubility of drug candidates.[1] When appended with additional functional groups, such as the hydroxymethyl and phenyl groups in (1-phenylcyclopropyl)methanol, a chiral center is established. The spatial arrangement of these groups is critical, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the development of robust and scalable methods for the asymmetric synthesis of specific enantiomers of building blocks like this compound is of paramount importance to researchers in drug discovery and development.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of the individual enantiomers of this compound. We will delve into three primary, highly effective strategies:

  • Catalytic Asymmetric Simmons-Smith Cyclopropanation: A classic and reliable method that builds the chiral cyclopropane ring from an achiral precursor.

  • Asymmetric Ketone Reduction: A powerful strategy involving the enantioselective reduction of a prochiral ketone.

  • Enzymatic Kinetic Resolution: A biocatalytic approach to separate a racemic mixture of the final alcohol product.

For each method, we will not only provide step-by-step protocols but also explain the underlying mechanistic principles that govern the stereochemical outcome, empowering researchers to troubleshoot and adapt these methods for their specific needs.

Strategy 1: Catalytic Asymmetric Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid that reacts with an alkene in a concerted, stereospecific manner.[3][4] For allylic alcohols like cinnamyl alcohol, the substrate for our target molecule, the hydroxyl group plays a crucial directing role. It coordinates to the zinc reagent, delivering the methylene group to the same face of the double bond as the hydroxyl group, a phenomenon critical for achieving high diastereoselectivity.[5][6] By introducing a chiral ligand into the reaction, we can control which face of the alkene-zinc complex is approached, thereby inducing enantioselectivity.

Causality of Experimental Design:

The choice of the chiral ligand is the most critical parameter in this synthesis. Chiral bis(sulfonamides) derived from amino acids or diamines have proven to be highly effective.[1][7] These C2-symmetric ligands form a well-defined chiral environment around the zinc center, effectively shielding one face of the alkene from the cyclopropanating agent. The stoichiometry of the zinc reagent (e.g., diethylzinc, Et₂Zn) and the methylene source (e.g., diiodomethane, CH₂I₂) is also optimized to ensure efficient formation of the active zinc carbenoid without promoting unwanted side reactions. The solvent, typically an inert chlorinated solvent like dichloromethane (CH₂Cl₂), is chosen for its ability to dissolve the reagents and intermediates without interfering with the catalytic cycle.

Workflow for Asymmetric Simmons-Smith Cyclopropanation

Simmons_Smith_Workflow sub Cinnamyl Alcohol mix Reaction Mixture (0°C to rt) sub->mix ligand Chiral Ligand (e.g., Disulfonamide) ligand->mix reagents Et₂Zn, CH₂I₂ in CH₂Cl₂ reagents->mix quench Quenching (aq. NaOH or NH₄Cl) mix->quench Stir 4-12h extract Workup (Extraction with CH₂Cl₂) quench->extract purify Purification (Silica Gel Chromatography) extract->purify product Enantioenriched This compound purify->product

Caption: Workflow for the synthesis of this compound via Asymmetric Simmons-Smith Cyclopropanation.

Detailed Protocol: Asymmetric Simmons-Smith Cyclopropanation

This protocol is adapted from methodologies described by Miura et al. and others employing chiral disulfonamide ligands.[1]

Materials:

  • (E)-Cinnamyl alcohol

  • (1R,2R)-N,N'-Bis(methanesulfonyl)-1,2-cyclohexanediamine (or other suitable chiral disulfonamide ligand)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried, argon-purged flask, add the chiral disulfonamide ligand (0.05 mmol, 10 mol%).

  • Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to 0 °C in an ice bath.

  • To this solution, add (E)-cinnamyl alcohol (0.5 mmol, 1.0 equiv.).

  • Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol, 4.0 equiv.) dropwise via syringe. Stir the mixture for 20 minutes at 0 °C.

  • Add diiodomethane (0.16 mL, 2.0 mmol, 4.0 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the enantioenriched this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

ParameterTypical ValueExpected Outcome
Ligand Loading 10 mol%Balances catalytic efficiency and cost.
Temperature 0 °C to rtControls reaction rate and selectivity.
Reaction Time 4-12 hShould be monitored by TLC for completion.
Typical Yield 80-95%Dependent on purity of reagents and technique.
Typical ee 75-95%Highly dependent on the chosen chiral ligand.

Strategy 2: Asymmetric Reduction of 1-Phenylcyclopropyl Methyl Ketone

An alternative and highly effective strategy is the asymmetric reduction of a prochiral ketone precursor, 1-phenylcyclopropyl methyl ketone. This approach leverages the well-established field of catalytic asymmetric hydrogenation, pioneered by Noyori.[8][9] Chiral ruthenium-diphosphine complexes, such as those containing the BINAP ligand, are exceptionally effective at delivering hydrogen to one face of the ketone, producing the corresponding secondary alcohol with high enantioselectivity.[8][10]

Causality of Experimental Design:

The core of this method is the chiral catalyst, which forms a transient, six-membered ring transition state with the ketone substrate.[11] The steric environment created by the chiral BINAP ligand dictates the facial selectivity of hydride transfer from the ruthenium center to the carbonyl carbon. The choice of the (R)- or (S)-BINAP ligand directly determines whether the (R)- or (S)-alcohol is formed. The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent. Solvents like methanol or ethanol are used as they are good solvents for the substrate and catalyst and can also act as a proton source.

Workflow for Asymmetric Ketone Reduction

Ketone_Reduction_Workflow sub 1-Phenylcyclopropyl Methyl Ketone mix Reaction in Solvent (e.g., Methanol) sub->mix catalyst Chiral Ru-BINAP Catalyst catalyst->mix h2 H₂ Gas (Pressure) h2->mix purify Purification (Solvent removal, Chromatography) mix->purify Stir under H₂ pressure product Enantioenriched This compound purify->product

Caption: Workflow for the synthesis of this compound via Asymmetric Ketone Reduction.

Detailed Protocol: Noyori-Type Asymmetric Hydrogenation

This protocol is a representative procedure based on established Noyori asymmetric hydrogenation methods.[8][10]

Materials:

  • 1-Phenylcyclopropyl methyl ketone (synthesis from 1-phenylcyclopropanecarbonitrile is a common route)

  • [RuCl₂((S)-BINAP)]₂ (or the (R)-BINAP equivalent for the other enantiomer)

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen (H₂) gas cylinder and a pressure-rated reaction vessel (e.g., a Parr hydrogenator)

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with 1-phenylcyclopropyl methyl ketone (1.0 mmol, 1.0 equiv.) and the chiral ruthenium catalyst (0.005 mmol, 0.5 mol%).

  • Add anhydrous, degassed methanol (5 mL) to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to the desired pressure (e.g., 5-50 atm H₂) and begin vigorous stirring.

  • Heat the reaction to the desired temperature (e.g., 30-50 °C) and stir for 12-24 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary, though often the conversion is clean enough for direct analysis.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

ParameterTypical ValueExpected Outcome
Catalyst Loading 0.5 - 1.0 mol%Sufficient for high conversion and selectivity.
H₂ Pressure 5 - 50 atmHigher pressure can increase reaction rate.
Temperature 30 - 50 °CMild conditions to preserve catalyst and selectivity.
Typical Yield >95%Often quantitative conversion.
Typical ee >99%This method is known for excellent enantioselectivity.

Strategy 3: Enzymatic Kinetic Resolution of Racemic Alcohol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[7] In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic this compound, lipases are commonly used to selectively acylate one enantiomer, typically the (R)-enantiomer, using an acyl donor like vinyl acetate.[12][13] This process results in a mixture of the acylated enantiomer (an ester) and the unreacted, enantioenriched alcohol, which can then be easily separated.

Causality of Experimental Design:

The success of this method hinges on the high enantioselectivity of the chosen enzyme (expressed as the E-value). Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), create a chiral active site that preferentially binds one enantiomer of the alcohol.[12][14] Vinyl acetate is an excellent acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product. A non-polar organic solvent like hexane or toluene is typically used to ensure the enzyme remains active.

Workflow for Enzymatic Kinetic Resolution

Enzymatic_Resolution_Workflow sub Racemic This compound mix Reaction Mixture (Shaking at 30-40°C) sub->mix enzyme Lipase (e.g., Novozym 435) enzyme->mix acyl Vinyl Acetate in Hexane acyl->mix stop Stop Reaction (Filter off enzyme) mix->stop Monitor to ~50% conversion separate Separation (Chromatography) stop->separate product1 (S)-Alcohol separate->product1 product2 (R)-Acetate separate->product2

Caption: Workflow for the separation of this compound enantiomers via Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on general procedures for lipase-catalyzed resolution of secondary alcohols.[12][13]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous Hexane (or another suitable non-polar solvent)

  • Celite or a similar filter aid

  • Silica gel for column chromatography

Procedure:

  • To a flask, add racemic this compound (1.0 mmol, 1.0 equiv.) and anhydrous hexane (10 mL).

  • Add vinyl acetate (0.55 mmol, 0.55 equiv.). Note: Using a slight excess of the acyl donor relative to the desired 50% conversion can improve reaction rates.

  • Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

  • Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 35 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible.

  • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme through a pad of Celite. Wash the enzyme with fresh solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting mixture of the unreacted (S)-alcohol and the (R)-acetate product by silica gel column chromatography. The difference in polarity between the alcohol and the ester allows for easy separation.

  • The (R)-acetate can be hydrolyzed back to the (R)-alcohol using a simple base hydrolysis (e.g., NaOH in methanol/water) if desired.

  • Confirm the enantiomeric excess of the separated alcohol.

ParameterTypical ValueExpected Outcome
Conversion ~50%Maximizes ee of both starting material and product.
Acyl Donor Vinyl AcetateIrreversible reaction for high efficiency.
Temperature 30 - 40 °COptimal for lipase activity and stability.
Typical ee (Alcohol) >99%Achievable at 50% conversion with a high E-value enzyme.
Typical ee (Ester) >99%Achievable at 50% conversion with a high E-value enzyme.

Analysis of Enantiomeric Purity

A critical and self-validating step in any asymmetric synthesis is the accurate determination of the enantiomeric excess. For this compound, this is reliably achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[15][16][17]

General Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points for the separation of chiral alcohols.

  • Mobile Phase: A typical mobile phase for these columns is a mixture of a non-polar alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).

  • Optimization: The ratio of alkane to alcohol is adjusted to achieve baseline separation of the two enantiomer peaks. A typical starting point is 95:5 Hexane:Isopropanol. Increasing the alcohol percentage will generally decrease retention times.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 or 254 nm) is suitable.

  • Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Conclusion

The asymmetric synthesis of this compound enantiomers is a well-addressed challenge in modern organic chemistry, with several robust and high-yielding strategies available to the research scientist. The choice between catalytic asymmetric cyclopropanation, asymmetric ketone reduction, or enzymatic resolution will depend on factors such as the availability of starting materials and equipment, desired scale, and the specific enantiomer required. By understanding the mechanistic underpinnings of each method, researchers can confidently select and execute the optimal synthetic route, enabling the advancement of drug discovery programs that rely on these valuable chiral building blocks.

References

Introduction: The Synthetic Value of 1-Phenylcyclopropanecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Oxidation of (1-Phenylcyclopropyl)methanol

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. The target molecule, 1-phenylcyclopropanecarbaldehyde, is a particularly valuable building block. Aldehydes containing a cyclopropane ring are prized intermediates, as the strained three-membered ring provides a unique structural motif and a source of latent reactivity for constructing more complex molecular architectures.[1] The phenyl-substituted cyclopropane moiety, in particular, has been instrumental as a mechanistic probe in chemical reaction studies due to its unique electronic and geometric properties.[1]

This guide provides a detailed overview and actionable protocols for the oxidation of this compound to 1-phenylcyclopropanecarbaldehyde. As senior application scientists, we emphasize not just the procedural steps but the underlying chemical principles that govern the choice of methodology, ensuring reliable and reproducible outcomes for researchers in synthetic chemistry and drug development. We will focus on three robust and widely adopted methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-Catalyzed Oxidation.

G cluster_reagents Oxidizing Agent reagent [O] SM this compound (Primary Alcohol) P 1-Phenylcyclopropanecarbaldehyde (Aldehyde) SM->P Selective Oxidation

Caption: General reaction scheme for the oxidation of this compound.

Comparative Analysis of Leading Oxidation Protocols

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired scale, reagent toxicity, and ease of workup. For a primary alcohol like this compound, over-oxidation to the carboxylic acid is a potential side reaction that must be controlled. The methods discussed here are known for their mildness and high selectivity for aldehyde formation.[2][3][4][5]

  • Dess-Martin Periodinane (DMP) Oxidation : This method employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane. It is prized for its extremely mild reaction conditions (typically room temperature), high chemoselectivity, and broad functional group tolerance.[6][7][8] The reaction avoids the use of toxic heavy metals like chromium, and the workup is generally straightforward.[6][9] A key consideration is that the reaction produces two equivalents of acetic acid, which may require buffering with a mild base like pyridine or sodium bicarbonate to protect acid-sensitive substrates.[6]

  • Swern Oxidation : The Swern oxidation is another metal-free protocol that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (Et₃N).[10][11][12] Its primary advantages are the very mild conditions and high yields.[11][13] The reaction must be conducted at low temperatures (typically -78 °C) to prevent the decomposition of the reactive intermediate.[10] A significant, practical drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide ((CH₃)₂S).[11][13] Proper handling in a well-ventilated fume hood and quenching procedures for glassware are essential.[11][14]

  • TEMPO-Catalyzed Oxidation : This system uses a stable organic nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant.[15] This approach is considered a "green" chemistry alternative. Common co-oxidants include sodium hypochlorite (bleach) or, in aerobic systems, oxygen itself, often with a transition metal co-catalyst.[15][16][17] The reaction is highly selective for primary alcohols and can be performed under mild conditions.[15][18]

Data Presentation: Method Comparison
Oxidation MethodKey ReagentsTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Key Advantages & CausalityKey Disadvantages & Mitigation
Dess-Martin Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temp (20-25)0.5 - 2 hours85 - 95Mildness: Hypervalent iodine is highly selective, avoiding over-oxidation.[6][7] Convenience: Operates at room temp with simple workup.[8]Byproduct: Generates acetic acid; buffer with pyridine if substrate is acid-labile.[6] Safety: DMP can be explosive under impact or heat.
Swern DMSO, Oxalyl Chloride, Et₃NDichloromethane (DCM)-78 to Room Temp15 - 45 min>90High Yield & Speed: The reactive chloro(dimethyl)sulfonium intermediate is highly efficient.[11] Metal-Free: Avoids heavy metal contamination.[10]Odor: Produces foul-smelling dimethyl sulfide; requires a fume hood and bleach quench.[11] Temp Control: Requires cryogenic temperatures (-78 °C).[10]
TEMPO-Catalyzed TEMPO (cat.), NaOCl, KBrDCM / H₂O (biphasic)0 to Room Temp1 - 3 hours90 - 98Catalytic & Green: Uses a catalytic amount of radical and an inexpensive terminal oxidant.[15][16] High Selectivity: Excellent for primary alcohols.Substrate Scope: Can be sensitive to other easily oxidizable groups. Biphasic: Requires efficient stirring for phase transfer.

Experimental Protocols & Mechanistic Insights

The following section provides detailed, step-by-step protocols for the Dess-Martin and Swern oxidation methods. These have been selected for their reliability and common use in both academic and industrial research settings.

Workflow Overview

G A 1. Reagent & Glassware Preparation (Dry) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Oxidation Reaction (Method-Specific Conditions) B->C D 4. Reaction Quench & Workup C->D E 5. Extraction & Drying D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Product Characterization (NMR, IR, MS) F->G

Caption: Standard experimental workflow for alcohol oxidation.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is valued for its operational simplicity and mild conditions. The mechanism involves the initial ligand exchange between the alcohol and an acetate group on the periodinane, followed by an intramolecular elimination to form the aldehyde.[3][7]

G cluster_mech Dess-Martin Oxidation Mechanism DMP DMP Reagent Intermediate Periodinane Intermediate DMP->Intermediate Alcohol This compound Alcohol->Intermediate Ligand Exchange Product 1-Phenylcyclopropanecarbaldehyde + Acetic Acid Intermediate->Product Intramolecular Elimination

Caption: Simplified mechanistic pathway for the Dess-Martin Oxidation.

Materials and Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP, 1.1 - 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. The mixture may become slightly cloudy.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the layers are clear. The thiosulfate reduces any excess periodinane.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-phenylcyclopropanecarbaldehyde.

Protocol 2: Swern Oxidation

This protocol is ideal for high-yield synthesis but requires strict temperature control and handling of malodorous byproducts. The mechanism proceeds via the formation of an alkoxysulfonium ion, which is deprotonated by triethylamine to form a sulfur ylide. This ylide then undergoes intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium salt.[10][11]

G cluster_mech Swern Oxidation Mechanism DMSO DMSO + (COCl)₂ Active Chloro(dimethyl)sulfonium DMSO->Active Activation (-78 °C) Alkoxy Alkoxysulfonium Ion Active->Alkoxy Alcohol This compound Alcohol->Alkoxy Addition Ylide Sulfur Ylide Alkoxy->Ylide + Et₃N (Deprotonation) Product Aldehyde + DMS Ylide->Product Intramolecular Elimination

Caption: Key intermediates in the Swern Oxidation pathway.

Materials and Reagents:

  • Dimethyl sulfoxide (DMSO, 2.2 eq), anhydrous

  • Oxalyl chloride (1.1 eq), solution in DCM or neat

  • This compound (1.0 eq)

  • Triethylamine (Et₃N, 5.0 eq), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Activation: To a dry three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Add anhydrous DMSO (2.2 eq) via syringe.

  • Slowly add oxalyl chloride (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes. Vigorous gas evolution (CO, CO₂) will be observed.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DCM dropwise over 10 minutes, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 20 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise, again maintaining the temperature below -65 °C. A thick white precipitate (triethylammonium chloride) will form.

  • Stir the mixture at -78 °C for 20 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography as described in Protocol 1.

  • Decontamination: Rinse all glassware that came into contact with dimethyl sulfide with a bleach solution to oxidize the odor.[11]

Conclusion

The oxidation of this compound to 1-phenylcyclopropanecarbaldehyde can be achieved efficiently using several modern, mild protocols. The Dess-Martin oxidation offers unparalleled operational simplicity and is ideal for small-scale synthesis and rapid compound generation. The Swern oxidation provides consistently high yields and is readily scalable, provided the necessary equipment for low-temperature control and odor management is available. The TEMPO-catalyzed method stands out as an environmentally conscious choice, particularly for industrial applications. By understanding the causality behind each protocol's conditions and reagents, researchers can confidently select and execute the optimal procedure for their specific synthetic goals.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of (1-Phenylcyclopropyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Welcome to this dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Phenylcyclopropyl)methanol. This guide is structured to provide actionable insights and troubleshooting strategies to overcome common experimental hurdles, thereby improving the yield and purity of this valuable synthetic building block.

PART 1: CORE DIRECTIVE - A DYNAMIC TROUBLESHOOTING GUIDE

This guide moves beyond a static protocol, offering a dynamic question-and-answer format to address the specific challenges you may encounter during the synthesis of this compound. Our focus is on providing in-depth, scientifically grounded solutions to real-world laboratory problems.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested experience. The advice provided herein is rooted in established chemical principles to ensure reliability and reproducibility.

Troubleshooting Guide: Common Issues and Solutions
Question 1: I'm experiencing consistently low yields in the Grignard reaction between phenylmagnesium bromide and cyclopropanecarboxaldehyde. What are the primary causes, and how can I rectify this?

Answer:

Low yields in this Grignard reaction are a frequent challenge, often attributable to a few critical factors.[1][2] A systematic approach to troubleshooting can significantly improve your outcomes.

Root Cause Analysis:

  • Moisture Contamination: Grignard reagents are exceptionally sensitive to protic solvents, especially water.[1] Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent, leading to a reduction in the effective concentration and, consequently, a lower product yield.

  • Inactive Magnesium Surface: The magnesium turnings used to prepare the Grignard reagent can have a passivating layer of magnesium oxide on their surface, which can hinder or prevent the reaction with bromobenzene.[1]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the aldehyde. The most common include enolization of the aldehyde (if it has acidic α-protons) and Wurtz-type coupling of the Grignard reagent.[3]

Troubleshooting Workflow Diagram:

Caption: A logical workflow for troubleshooting low yields in the Grignard synthesis of this compound.

Step-by-Step Protocols for Yield Improvement:

  • Rigorous Anhydrous Technique:

    • Glassware: All glassware must be thoroughly dried in an oven at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Solvents: Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), which are essential for Grignard reagent formation.[4] If not purchased as anhydrous, solvents should be freshly distilled from an appropriate drying agent.

  • Magnesium Activation:

    • Before adding the solvent, gently grind the magnesium turnings in a dry mortar and pestle to expose a fresh, reactive surface.[5]

    • Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the bromobenzene.[1][6]

  • Optimized Reaction Conditions:

    • Temperature Control: The addition of cyclopropanecarboxaldehyde to the Grignard reagent should be performed at a reduced temperature (e.g., 0 °C) to minimize side reactions.[1]

    • Slow Addition: Add the aldehyde dropwise to the Grignard solution with efficient stirring. This helps to control the exotherm of the reaction and prevents localized high concentrations of the aldehyde, which can favor side reactions.

Frequently Asked Questions (FAQs)

Q1: Are there alternative, higher-yielding methods for preparing this compound?

Answer:

Yes. While the Grignard reaction is a classic approach, the reduction of 1-phenylcyclopropanecarboxylic acid or its corresponding esters often provides higher and more consistent yields. This method avoids the highly sensitive Grignard reagent.

Recommended Protocol: Reduction of 1-Phenylcyclopropanecarboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)

Experimental Workflow:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend 1-phenylcyclopropanecarboxylic acid in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Carefully and slowly add a solution of LiAlH₄ in THF to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Isolation: Filter the resulting solid aluminum salts and wash thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Comparative Yields of Synthetic Methods:

Synthetic MethodTypical YieldAdvantagesDisadvantages
Grignard Reaction40-75%One-pot from aldehydeSensitive to moisture, side reactions
LiAlH₄ Reduction of Carboxylic Acid85-95%High yield, less sensitive to moistureLiAlH₄ is pyrophoric and requires careful handling

Q2: What are the key spectroscopic signatures to confirm the identity and purity of this compound?

Answer:

The structure and purity of this compound can be confirmed using a combination of spectroscopic methods.

  • 1H NMR: Expect to see signals corresponding to the phenyl protons (in the aromatic region, ~7.2-7.4 ppm), a singlet for the methylene protons (CH₂OH), and complex multiplets for the cyclopropyl protons.

  • 13C NMR: The spectrum will show distinct signals for the carbons of the phenyl group, the quaternary cyclopropyl carbon attached to the phenyl group, the other cyclopropyl carbons, and the methylene carbon.

  • IR Spectroscopy: A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 148, corresponding to the molecular weight of the compound.[7]

Q3: How should I purify the crude this compound?

Answer:

The two most common methods for purifying this compound are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is a suitable method if the crude product is relatively free of non-volatile impurities. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.

  • Column Chromatography: For removing impurities with different polarities, column chromatography on silica gel is highly effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.

References

Technical Support Center: Optimization of Reaction Conditions for (1-Phenylcyclopropyl)methanol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (1-Phenylcyclopropyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the reaction conditions for successful derivatization.

Introduction to this compound Derivatization

This compound is a valuable intermediate in organic synthesis, prized for its unique three-dimensional structure conferred by the cyclopropyl ring. The primary alcohol functional group serves as a key handle for introducing a variety of functionalities through derivatization, most commonly via esterification and etherification reactions. However, the steric hindrance imposed by the adjacent phenyl and cyclopropyl groups, coupled with the potential for acid- or base-catalyzed side reactions, can present challenges in achieving high yields and purity. This guide will provide practical, experience-based advice to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and concerns encountered when planning the derivatization of this compound.

Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?

A1: The two most prevalent and versatile methods for derivatizing the primary alcohol of this compound are:

  • Esterification: This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride in the presence of a base. This method is generally high-yielding and proceeds under mild conditions.

  • Etherification: The Williamson ether synthesis is a classic and effective method. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Q2: I am observing a low yield in my esterification reaction. What are the likely causes?

A2: Low yields in the esterification of this compound can often be attributed to a few key factors:

  • Steric Hindrance: The bulky phenyl and cyclopropyl groups can impede the approach of the acylating agent.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Suboptimal Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is often preferred to scavenge the HCl produced when using acyl chlorides, without competing in the reaction.

  • Moisture: Acyl chlorides are highly sensitive to moisture, which can lead to their decomposition and reduce the amount available for the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Q3: Are there any common side reactions to be aware of when working with this compound?

A3: Yes, the cyclopropylmethyl system is susceptible to rearrangement under certain conditions.

  • Acid-Catalyzed Rearrangement: In the presence of strong acids, the protonated alcohol can undergo ring-opening of the cyclopropane ring to form homoallylic or cyclobutanol derivatives. Therefore, strongly acidic conditions should generally be avoided unless a rearrangement is desired.

  • Base-Catalyzed Side Reactions: While less common for the parent alcohol, strong bases in etherification reactions can promote elimination reactions in the alkyl halide, especially if it is secondary or tertiary.

Q4: How can I effectively monitor the progress of my derivatization reaction?

A4: Reaction monitoring is essential for optimization. Here are the recommended techniques:

  • Thin Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively track the consumption of the starting material and the formation of the product. Use a suitable solvent system that provides good separation between the alcohol and the less polar ester or ether product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for monitoring the disappearance of the volatile starting material and the appearance of the product. It also provides mass information which can help in identifying byproducts.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives, LC-MS is a powerful tool for reaction monitoring, providing both separation and mass identification of components in the reaction mixture.[3]

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and resolving specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Esterification with Acyl Chlorides

Problem: Low or no formation of the desired ester.

Esterification_Troubleshooting

Troubleshooting Guide 2: Williamson Ether Synthesis

Problem: Low yield of the desired ether and/or formation of byproducts.

Etherification_Troubleshooting

Experimental Protocols

The following are generalized, yet detailed, starting-point protocols for the derivatization of this compound. Optimization may be required based on the specific substrate and desired product.

Protocol 1: Synthesis of (1-Phenylcyclopropyl)methyl Acetate

This protocol describes a standard procedure for the esterification of this compound using acetyl chloride.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Slowly add acetyl chloride (1.2 eq.) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of Benzyl (1-Phenylcyclopropyl)methyl Ether

This protocol outlines the Williamson ether synthesis to prepare a benzyl ether derivative.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an inert atmosphere, add NaH (1.5 eq.).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF or DMF to the flask.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 50 °C) may be necessary to drive the reaction to completion. Monitor by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides a summary of typical reaction conditions and expected outcomes for the derivatization of this compound. These are starting points and should be optimized for each specific substrate and scale.

Derivatization Type Reagents Base Solvent Temperature Typical Reaction Time Typical Yield
Acetate Ester Acetyl ChlorideTriethylamineDCM0 °C to RT2-4 hours>90%
Benzoate Ester Benzoyl ChloridePyridineDCM0 °C to RT4-8 hours>85%
Methyl Ether Methyl IodideNaHTHF/DMFRT to 50 °C12-24 hours70-85%
Benzyl Ether Benzyl BromideNaHTHF/DMFRT to 50 °C12-24 hours75-90%

Conclusion

The successful derivatization of this compound hinges on a careful consideration of steric effects and the potential for side reactions. By selecting the appropriate reagents, optimizing reaction conditions, and diligently monitoring the reaction progress, researchers can achieve high yields of the desired ester and ether derivatives. This guide provides a solid foundation for troubleshooting common issues and developing robust and reproducible synthetic procedures. For further, in-depth mechanistic details, consulting authoritative organic chemistry resources is always recommended.

References

Technical Support Center: Purification of (1-Phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (1-Phenylcyclopropyl)methanol?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. When synthesized via the Kulinkovich reaction, which utilizes a titanium(IV) alkoxide catalyst with a Grignard reagent and an ester, several byproducts can form.[1][2][3][4] Key impurities may include:

  • Unreacted Starting Materials: Residual methyl benzoate or other ester starting materials.

  • Titanium Residues: Titanium-oxo species and other inorganic salts formed from the catalyst during the reaction and workup.[5]

  • Solvent Adducts: Byproducts resulting from reactions with the solvent, especially ethers like THF or diethyl ether.[3]

  • Side-Reaction Products: Ethene and ethane can be produced as byproducts of the Grignard reagent and titanium catalyst interactions.[1][2] Additionally, side reactions of the titanacyclopropane intermediate can lead to other organic impurities.[2]

  • Rearrangement Products: Acidic conditions during workup can potentially lead to the rearrangement of the cyclopropyl ring, although this is less common with careful handling.

Q2: My final product of this compound appears as a colored oil. What could be the cause and how can I decolorize it?

A2: A colored appearance, typically yellow to brown, in the final product often indicates the presence of residual titanium species or other trace impurities. The Kulinkovich reaction, a common method for synthesizing this compound, involves titanium alkoxides which can form colored byproducts.[1][2][5]

To decolorize the product, you can employ the following techniques:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir the mixture for a short period (15-30 minutes) at room temperature, then filter through a pad of Celite® to remove the carbon.

  • Silica Gel Chromatography: Flash chromatography is a highly effective method for removing both colored impurities and other organic byproducts.[6] A non-polar/polar solvent system, such as hexanes/ethyl acetate, is typically used.[6]

Q3: After aqueous workup, I'm observing a low yield of this compound. What are the potential reasons?

A3: Low yields after aqueous workup can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.

  • Emulsion Formation: During the aqueous workup, emulsions can form, making the separation of the organic and aqueous layers difficult and leading to product loss. To break emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of Celite®.

  • Product Solubility in the Aqueous Layer: While this compound has limited solubility in water, repeated extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended to maximize recovery.

  • Decomposition: Although generally stable, prolonged exposure to strong acidic or basic conditions during workup could potentially lead to degradation or rearrangement of the product. It is advisable to use saturated aqueous ammonium chloride for quenching the reaction.[6]

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques should be used to assess the purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect non-volatile impurities and determine the overall purity of the sample.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl functional group and the overall fingerprint of the molecule.[7]

Commercial suppliers of this compound typically report a purity of 98% or higher.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Workup - Fine particulate matter (e.g., titanium salts).- High concentration of product or byproducts at the interface.- Add saturated NaCl (brine) solution to increase the ionic strength of the aqueous phase.- Filter the entire biphasic mixture through a pad of Celite®.- Centrifuge the mixture to facilitate phase separation.
Product is a Viscous, Inseparable Oil - Presence of high molecular weight oligomers or polymers.- Incomplete removal of titanium byproducts.- Attempt purification by flash column chromatography on silica gel.[6]- Consider a Kugelrohr distillation for purification.[6]
Broad Melting Point (if solidified) or Boiling Point Range - Presence of impurities.- Recrystallize the product from a suitable solvent system.[10][11]- Perform flash column chromatography.[6]- For liquid products, fractional distillation under reduced pressure can be effective.
Unexpected Peaks in NMR Spectrum - Residual solvent (e.g., diethyl ether, THF, hexanes, ethyl acetate).- Unreacted starting materials.- Byproducts from the reaction.- Dry the product under high vacuum for an extended period to remove residual solvents.- Compare the spectrum to that of the starting materials to identify unreacted components.- Utilize 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of unknown impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is highly effective for removing a wide range of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization (for solid crude product)

If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[10]

Materials:

  • Crude solid this compound

  • A suitable solvent or solvent pair (e.g., hexanes/ethyl acetate, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate until the solid completely dissolves.[11] Add more solvent dropwise if necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Workflow and Logic Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Options cluster_final_analysis Final Quality Control A Crude this compound B Purity Assessment (TLC, GC) A->B C Flash Column Chromatography B->C Liquid/Oily Crude D Recrystallization B->D Solid Crude E Distillation (Kugelrohr) B->E Thermally Stable Liquid F Purity & Identity Confirmation (NMR, GC-MS, HPLC) C->F D->F E->F G Pure this compound F->G Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Start Impure Product Color Colored Product? Start->Color Yield Low Yield? Start->Yield Purity Low Purity (NMR/GC)? Start->Purity Charcoal Activated Carbon Treatment Color->Charcoal Yes Chromatography Column Chromatography Color->Chromatography Yes Workup Optimize Workup (e.g., extractions, brine) Yield->Workup Yes Purity->Chromatography Yes Recrystallize Recrystallization Purity->Recrystallize Yes (if solid)

References

Technical Support Center: Enhancing the Stability of (1-Phenylcyclopropyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Phenylcyclopropyl)methanol and its derivatives. This guide is designed to provide you with expert insights and practical, field-proven solutions to the unique stability challenges posed by this class of compounds. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What makes this compound derivatives inherently unstable?

The primary source of instability in this compound derivatives is the cyclopropylcarbinyl system itself. This arrangement is highly susceptible to acid-catalyzed rearrangement. The high strain energy of the three-membered cyclopropane ring, combined with the presence of an adjacent hydroxyl group (a good leaving group upon protonation), creates a pathway for rapid degradation.[1][2] Under acidic conditions, the hydroxyl group is protonated, leaves as a water molecule, and forms a cyclopropylcarbinyl cation. This cation is highly unstable and readily undergoes ring-opening to form a more stable, delocalized homoallylic cation, leading to the formation of isomeric impurities.[1]

Q2: Why is the cyclopropyl group used in drug design if it can lead to instability?

The cyclopropyl ring is a valuable motif in medicinal chemistry for several reasons. It is a rigid, conformationally constrained linker that can help lock a molecule into its bioactive conformation, which can contribute to more favorable binding to a target receptor.[3][4] The unique electronic properties of the cyclopropyl group, including its enhanced π-character, can also be used to modulate a compound's properties.[3][5] Furthermore, it is often incorporated to block sites of metabolism, thereby increasing a drug's metabolic stability and half-life.[4][6] The challenge, therefore, is not to avoid the cyclopropyl group, but to manage the reactivity of adjacent functional groups, such as the methanol moiety.

Q3: What are the most critical environmental factors affecting the stability of these compounds?

Based on extensive experience and literature, the four most critical factors to control are pH, temperature, light, and oxygen .[7][8]

  • pH: As discussed, acidic conditions are the primary driver of degradation. Maintaining a neutral or slightly basic pH is often crucial.[9][10]

  • Temperature: Like most chemical reactions, degradation rates increase with temperature.[7][8]

  • Light: Photons can provide the energy to initiate degradation through photolytic pathways, especially in compounds with aromatic rings like the phenyl group.[7][8]

  • Oxidation: The benzylic position and other functional groups can be susceptible to oxidation, leading to impurities.[11]

Troubleshooting Guide: Common Stability Issues & Solutions

Issue 1: My compound is rapidly degrading in solution during my experiment. How can I stop this?

This is the most common issue encountered. The likely culprit is the pH of your solution.

Root Cause Analysis: The degradation is almost certainly an acid-catalyzed rearrangement. Even seemingly neutral solvents or reagents can be slightly acidic, or acidic byproducts may form during your reaction, catalyzing the ring-opening of the cyclopropylcarbinyl system.

Immediate Action Plan:

  • Measure the pH: Immediately measure the pH of your reaction mixture or solution.

  • Neutralize: If acidic, carefully add a non-nucleophilic base (e.g., diisopropylethylamine, proton sponge) or a buffer solution to bring the pH into the 7.0-8.0 range.

  • Lower the Temperature: Immediately cool the reaction to 0°C or below to significantly slow the degradation rate while you troubleshoot.

Long-Term Prevention & Protocol:

  • Protocol: pH Optimization & Buffer Selection

    • Screening: Prepare small-scale aliquots of your compound in a range of buffered aqueous solutions (e.g., pH 4, 5, 6, 7, 7.4, 8). Use common biological buffers like phosphate-buffered saline (PBS) or TRIS.

    • Incubation: Incubate these solutions at a controlled temperature (e.g., 37°C for an accelerated study or room temperature).

    • Analysis: At set time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples using a stability-indicating HPLC method (see Issue 3) to quantify the remaining parent compound.

    • Selection: Plot the percentage of remaining parent compound versus time for each pH. Select the pH that shows the highest stability.[12]

  • Causality: Buffers work by resisting changes in pH. By maintaining an optimal, non-acidic pH, you prevent the initial protonation of the hydroxyl group, which is the requisite first step in the degradation cascade.[13][[“]]

The following diagram illustrates the primary degradation pathway you are trying to prevent.

Caption: Acid-catalyzed degradation pathway.

Issue 2: I'm observing new, unexpected spots on my TLC plate or peaks in my HPLC chromatogram after purification on silica gel.

Root Cause Analysis: Standard silica gel is inherently acidic (pH ~4.5-5.5) and has a high surface area, creating a perfect environment for the acid-catalyzed rearrangement of your compound during chromatography. The longer your compound remains on the column, the more degradation you will observe.

Solutions:

  • Deactivate the Silica: Before preparing your column, slurry the silica gel in the desired mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-1.0%). This will neutralize the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for purification, which avoids the acidic environment altogether.

  • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography. Use a slightly more polar solvent system than you normally would to expedite elution and reduce the residence time of your compound on the column.

Issue 3: How do I properly monitor the stability of my compound and identify the degradants?

Root Cause Analysis: To effectively study stability, you need an analytical method that can separate the parent compound from all potential degradation products. This is known as a "stability-indicating method." Without this, you cannot accurately quantify the rate of degradation.

Protocol: Developing a Stability-Indicating HPLC Method

This protocol involves "forced degradation" or "stress testing" to intentionally create the degradation products you need to be able to detect.[15][16]

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve your compound in a solution of 0.1 M HCl. Heat gently (e.g., 60°C) for several hours.

    • Base Hydrolysis: Dissolve your compound in 0.1 M NaOH. Heat gently.

    • Oxidative Degradation: Dissolve your compound in a 3% solution of hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Store the solid compound in an oven (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of your compound to direct UV light.

  • Develop HPLC Method: Using a C18 reversed-phase column, develop a gradient elution method (e.g., water/acetonitrile or water/methanol, both with 0.1% formic acid or TFA as a modifier if necessary, but be mindful of on-instrument stability).

  • Analyze Stressed Samples: Inject each of the stressed samples. Your goal is to find a method where the parent peak is well-resolved from all the new peaks (degradants) that have formed.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This ensures that no degradant peaks are co-eluting with your main compound peak, which would lead to an inaccurate assessment of stability.[16]

  • Identify Degradants (Optional but Recommended): Collect the fractions corresponding to the major degradation peaks and analyze them by mass spectrometry (MS) and NMR to elucidate their structures.[17]

The following workflow provides a decision-making process for stability troubleshooting.

TroubleshootingWorkflow start Instability Observed (e.g., new HPLC peaks) check_ph Is the solution pH < 7? start->check_ph adjust_ph ACTION: - Add buffer (pH 7-8) - Use deactivated silica check_ph->adjust_ph Yes check_storage Are storage conditions optimized? check_ph->check_storage No end_ok Stability Enhanced adjust_ph->end_ok adjust_storage ACTION: - Store at ≤ 4°C - Use amber vials - Purge with N2/Ar check_storage->adjust_storage No formulation CONSIDER: Advanced Formulation (Lyophilization, Excipients) check_storage->formulation Yes adjust_storage->end_ok formulation->end_ok

Caption: Troubleshooting workflow for stability issues.

Issue 4: My compound needs to be stored for several months. What are the best practices for long-term storage?

Root Cause Analysis: Over long periods, even slow degradation pathways become significant. Minimizing all potential environmental stressors is key to preserving the integrity of your material.[7][11]

Recommended Storage Conditions:

ParameterConditionRationale
Physical State Solid (Crystalline or Lyophilized Powder)The solid state restricts molecular mobility, dramatically slowing reaction rates compared to the solution state.[11] Lyophilization (freeze-drying) removes water, preventing hydrolysis.
Temperature -20°C to -80°CLow temperatures reduce the kinetic energy of molecules, slowing all degradation reactions.[8]
Atmosphere Inert (Argon or Nitrogen)Displacing oxygen prevents oxidative degradation of the compound.
Light Amber vials or protected from lightPrevents photolytic degradation initiated by UV or visible light exposure.[7]
pH (if in solution) Buffered at optimal pH (typically 7-8)Prevents acid-catalyzed rearrangement, which can still occur slowly in unbuffered "neutral" solvents.[[“]]

Advanced Formulation Strategies for Drug Development:

For compounds intended for further development, more robust strategies are often necessary to ensure a viable shelf-life.[18]

  • Microencapsulation: The active pharmaceutical ingredient (API) is enclosed within a protective shell, creating a physical barrier to environmental factors.

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed within a water-soluble polymer matrix. This can enhance both stability and solubility.[[“]][18]

  • Co-crystallization: Forming a co-crystal with a stabilizing co-former can create a more stable crystalline lattice and reduce hygroscopicity (moisture absorption).[19]

By systematically addressing these common issues and implementing the recommended protocols, you can significantly enhance the stability of your this compound derivatives, ensuring the integrity and reproducibility of your research.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (1-Phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Phenylcyclopropyl)methanol is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of novel therapeutic agents and functional materials. The unique conformational constraints and electronic properties imparted by the cyclopropyl and phenyl moieties make it an attractive scaffold for drug design. This guide provides a comparative analysis of four distinct synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. The methodologies discussed are the Kulinkovich reaction, the Simmons-Smith reaction, the Grignard reaction with a cyclopropyl precursor, and the reduction of a 1-phenylcyclopropanecarboxylic acid derivative. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection of a synthetic strategy tailored to their specific needs.

Kulinkovich Reaction: A Titanium-Mediated Approach

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters, employing a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2] This transformation proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[3][4]

Mechanistic Rationale

The reaction is initiated by the formation of a titanacyclopropane species from the reaction of the Grignard reagent (e.g., ethylmagnesium bromide) with the titanium(IV) isopropoxide catalyst. This intermediate then reacts with the ester (e.g., methyl benzoate) in a two-step process involving nucleophilic addition and subsequent intramolecular cyclization to yield the cyclopropanol product.[1][2] The use of a titanium catalyst is crucial for the formation of the reactive titanacyclopropane intermediate.[3]

Kulinkovich_Mechanism Ester Methyl Benzoate Adduct Intermediate Adduct Ester->Adduct Grignard EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane + Ti(OiPr)4 Ti_catalyst Ti(OiPr)4 Ti_catalyst->Titanacyclopropane Titanacyclopropane->Adduct Reaction with Ester Product This compound Adduct->Product Cyclization & Workup

Caption: Mechanism of the Kulinkovich Reaction.

Experimental Protocol: Kulinkovich Reaction
  • To a solution of methyl benzoate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add titanium(IV) isopropoxide (1.2 eq).

  • Cool the mixture to 0 °C and add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Simmons-Smith Reaction: A Classic Cyclopropanation

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[5][6] This reaction is known for its stereospecificity, preserving the geometry of the starting alkene.[7]

Mechanistic Rationale

The active reagent in the Simmons-Smith reaction is believed to be an organozinc carbenoid, (iodomethyl)zinc iodide (ICH2ZnI). This species delivers a methylene group to the double bond of an alkene in a concerted fashion, proceeding through a "butterfly-like" transition state.[6] The stereospecificity of the reaction arises from this concerted mechanism.[7] For the synthesis of this compound, a suitable starting material would be an appropriately substituted styrene derivative.

Simmons_Smith_Workflow Alkene 1-Phenyl-1-propene Cyclopropanation Cyclopropanation Alkene->Cyclopropanation Reagents CH2I2, Zn-Cu Intermediate Organozinc Carbenoid Reagents->Intermediate Intermediate->Cyclopropanation Product (1-Phenyl-2-methylcyclopropyl)methanol (Isomeric Product) Cyclopropanation->Product

Caption: Workflow for Simmons-Smith Cyclopropanation.

Experimental Protocol: Simmons-Smith Reaction

Note: This protocol is adapted for the synthesis of a related isomer, as a direct high-yield synthesis of the target molecule via this route is less commonly reported.

  • To a suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether (0.5 M) under an argon atmosphere, add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise.

  • Stir the resulting mixture at room temperature for 30 minutes to form the organozinc carbenoid.

  • Add a solution of 1-phenyl-1-propene (1.0 eq) in diethyl ether to the carbenoid solution.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclopropanated product.

Grignard Reaction: A Nucleophilic Addition Approach

The Grignard reaction is a cornerstone of organic synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[8][9] For the synthesis of this compound, two primary disconnections are possible: the reaction of a phenyl Grignard reagent with cyclopropanecarboxaldehyde or the reaction of a cyclopropyl Grignard reagent with benzaldehyde.

Mechanistic Rationale

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[8] This nucleophilic carbon attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.[9]

Grignard_Reaction Grignard_Reagent Phenylmagnesium Bromide Addition Nucleophilic Addition Grignard_Reagent->Addition Carbonyl Cyclopropanecarboxaldehyde Carbonyl->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Workup Acidic Workup Alkoxide->Workup Product This compound Workup->Product

Caption: Grignard Reaction for this compound Synthesis.

Experimental Protocol: Grignard Reaction
  • Prepare phenylmagnesium bromide by adding a solution of bromobenzene (1.1 eq) in anhydrous THF to magnesium turnings (1.2 eq) under an argon atmosphere. Initiate the reaction with a small crystal of iodine if necessary.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reduction of a Carboxylic Acid Derivative: A Two-Step Approach

This synthetic route involves the preparation of 1-phenylcyclopropanecarboxylic acid followed by its reduction to the corresponding alcohol. This two-step approach offers a reliable and often high-yielding pathway to the target molecule.

Mechanistic Rationale

The synthesis of 1-phenylcyclopropanecarboxylic acid can be achieved through the cyclopropanation of a phenylacetonitrile derivative with 1,2-dibromoethane in the presence of a strong base, followed by hydrolysis of the nitrile.[10] The subsequent reduction of the carboxylic acid or its corresponding ester to the primary alcohol is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH4).[11][12] LiAlH4 delivers a hydride ion to the carbonyl carbon, which, after a series of steps, leads to the formation of the alcohol.[11]

Reduction_Route Start Phenylacetonitrile Cyclopropanation Cyclopropanation (+ 1,2-dibromoethane, Base) Start->Cyclopropanation Nitrile 1-Phenylcyclopropane- carbonitrile Cyclopropanation->Nitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis Acid 1-Phenylcyclopropane- carboxylic Acid Hydrolysis->Acid Esterification Esterification Acid->Esterification Ester Methyl 1-Phenylcyclo- propanecarboxylate Esterification->Ester Reduction Reduction (LiAlH4) Ester->Reduction Product This compound Reduction->Product

References

A Spectroscopic Guide to (1-Phenylcyclopropyl)methanol and its Analogs for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

<_

In the landscape of modern drug discovery and materials science, the cyclopropyl motif holds a place of distinction. Its inherent ring strain and unique electronic properties offer medicinal chemists a powerful tool for modulating pharmacokinetic and pharmacodynamic profiles.[1][2] Among the vast array of cyclopropyl-containing molecules, (1-Phenylcyclopropyl)methanol serves as a foundational structure, the understanding of which is paramount for the rational design of more complex analogs.

This guide provides an in-depth spectroscopic comparison of this compound and two of its structurally significant analogs: (1-(4-chlorophenyl)cyclopropyl)methanol and (1-phenylcyclobutyl)methanol. By examining their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we aim to equip researchers with the foundational knowledge to distinguish and characterize these and similar structures, thereby accelerating their research and development endeavors.

The Strategic Importance of the Cyclopropyl Ring

The inclusion of a cyclopropane ring in a molecule is a deliberate strategic choice. The three-membered ring's high s-character in its C-C bonds imparts vinyl-like properties, while its rigid structure can lock in specific conformations, crucial for optimizing interactions with biological targets.[3] Understanding the spectroscopic signatures of these motifs is therefore not merely an academic exercise, but a critical step in confirming the successful synthesis of these high-value compounds.

Experimental Design: A Self-Validating Approach

The protocols outlined below are designed to be robust and reproducible, ensuring the integrity of the spectroscopic data obtained.

Experimental Protocols

Sample Preparation for NMR Spectroscopy:

  • Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its distinct solvent peak that rarely interferes with analyte signals.[4]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition:

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire spectra with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence with a 45° pulse angle, a 5-second relaxation delay, and 1024 scans to achieve an adequate signal-to-noise ratio.

Sample Preparation for FT-IR Spectroscopy:

  • Method: Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation requirements.

  • Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and dry completely before and after each measurement to prevent cross-contamination.

FT-IR Data Acquisition:

  • Instrument: A standard FT-IR spectrometer equipped with a diamond ATR accessory.

  • Parameters: Collect spectra over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Sample Preparation for Mass Spectrometry:

  • Solvent: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Electron Ionization (EI) is a suitable method for these relatively volatile and thermally stable compounds.

Mass Spectrometry Data Acquisition:

  • Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms) with a temperature program that allows for good separation of the analyte from any impurities.

  • MS Conditions: Acquire mass spectra in the m/z range of 40-400 with a standard EI voltage of 70 eV.

Spectroscopic Comparison: Unraveling Structural Nuances

The following sections delve into a comparative analysis of the spectroscopic data for this compound and its selected analogs.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The unique strain and anisotropy of the cyclopropyl ring result in characteristic upfield shifts for the ring protons.

CompoundAr-H (ppm)-CH₂-OH (ppm)Cycloalkyl-H (ppm)-OH (ppm)
This compound7.25-7.40 (m, 5H)~3.6 (s, 2H)0.8-1.2 (m, 4H)~1.8 (br s, 1H)
(1-(4-chlorophenyl)cyclopropyl)methanol~7.3 (d, 2H), ~7.2 (d, 2H)~3.6 (s, 2H)0.8-1.2 (m, 4H)~1.8 (br s, 1H)
(1-Phenylcyclobutyl)methanol7.20-7.35 (m, 5H)~3.7 (s, 2H)1.8-2.5 (m, 6H)~1.7 (br s, 1H)

Key Insights:

  • The cyclopropyl protons of this compound and its chloro-substituted analog appear at a significantly higher field (0.8-1.2 ppm) compared to the cyclobutyl protons (1.8-2.5 ppm) of (1-Phenylcyclobutyl)methanol. This is a direct consequence of the shielding effect of the cyclopropane ring current.[5][6]

  • The introduction of an electron-withdrawing chlorine atom in the para position of the phenyl ring in (1-(4-chlorophenyl)cyclopropyl)methanol leads to a subtle downfield shift and a more defined doublet of doublets pattern for the aromatic protons compared to the parent compound.

  • The benzylic methylene protons (-CH₂-OH) show similar chemical shifts across all three compounds, indicating that the immediate electronic environment is not drastically altered by the changes in the cycloalkyl or phenyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecules.

CompoundAr-C (ppm)C-OH (ppm)Quaternary C (ppm)Cycloalkyl-C (ppm)
This compound126-129, 142 (ipso)~70~25~15
(1-(4-chlorophenyl)cyclopropyl)methanol128-133, 141 (ipso)~70~25~15
(1-Phenylcyclobutyl)methanol125-128, 145 (ipso)~72~45~18, ~35

Key Insights:

  • The most striking difference is the upfield shift of the cyclopropyl carbons (~15 ppm and ~25 ppm for the quaternary carbon) compared to the cyclobutyl carbons (~18, ~35, and ~45 ppm). This is a hallmark of the high s-character of the carbon-carbon bonds in the three-membered ring.[4]

  • The carbon attached to the hydroxyl group (C-OH) appears at a similar chemical shift in all three compounds.

  • The ipso-carbon of the phenyl ring shows a slight downfield shift in (1-Phenylcyclobutyl)methanol compared to the cyclopropyl analogs, reflecting the different electronic nature of the attached cycloalkyl group.

FT-IR Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an excellent tool for identifying key functional groups.

CompoundO-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound~3350 (broad)~3030~2920, 2850~1050
(1-(4-chlorophenyl)cyclopropyl)methanol~3350 (broad)~3030~2920, 2850~1050, C-Cl ~750
(1-Phenylcyclobutyl)methanol~3360 (broad)~3030~2950, 2870~1040

Key Insights:

  • All three compounds exhibit a characteristic broad O-H stretching band around 3350 cm⁻¹, indicative of intermolecular hydrogen bonding in the alcohol.[7][8][9][10][11]

  • The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

  • A key distinguishing feature for (1-(4-chlorophenyl)cyclopropyl)methanol is the presence of a C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region.

  • The C-O stretching vibration appears in a similar region for all three alcohols.[7][9][11]

Mass Spectrometry: Elucidating Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound148117 ([M-CH₂OH]⁺), 105, 91, 77
(1-(4-chlorophenyl)cyclopropyl)methanol182/184151/153 ([M-CH₂OH]⁺), 139/141, 125, 111
(1-Phenylcyclobutyl)methanol162131 ([M-CH₂OH]⁺), 105, 91, 77

Key Insights:

  • The molecular ion peak is readily observable for all three compounds. For (1-(4-chlorophenyl)cyclopropyl)methanol, the characteristic M/M+2 isotopic pattern for chlorine (approximately 3:1 ratio) is a definitive identifier.

  • A common and significant fragmentation pathway for all three compounds is the loss of the hydroxymethyl radical (•CH₂OH), leading to the formation of a stable benzylic-type carbocation.[7][9]

  • Further fragmentation of the phenyl-cycloalkyl cation gives rise to common fragments such as the tropylium ion (m/z 91) and the phenyl cation (m/z 77). The fragmentation of the cyclopropyl ring itself can also lead to a complex pattern of smaller fragments.[12]

Visualizing the Concepts

To further clarify the relationships between structure and spectroscopic data, the following diagrams are provided.

Caption: Molecular structures of the compared compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve ftir FT-IR (ATR) weigh->ftir filter Filter into NMR Tube dissolve->filter ms GC-MS (EI) dissolve->ms nmr NMR (¹H, ¹³C) filter->nmr compare Comparative Spectroscopic Analysis nmr->compare ftir->compare ms->compare

Caption: A streamlined workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals a rich tapestry of structure-property relationships. The distinctive upfield shifts of the cyclopropyl protons and carbons in NMR spectra, coupled with characteristic fragmentation patterns in mass spectrometry, provide unambiguous fingerprints for these valuable molecular scaffolds. By understanding these fundamental spectroscopic principles, researchers can confidently identify and characterize their synthesized compounds, paving the way for the next generation of innovative pharmaceuticals and materials.

References

A Comparative Analysis of the Reactivity of (1-Phenylcyclopropyl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a comprehensive comparison of the reactivity of (1-phenylcyclopropyl)methanol with other cyclopropylmethanol derivatives. We will delve into the underlying electronic principles governing their reactions, present comparative experimental data, and provide a detailed protocol for researchers to conduct their own kinetic studies. The focus is on solvolysis reactions, which serve as a reliable proxy for assessing the stability of the carbocation intermediates that dictate the reactivity of these systems.

Theoretical Framework: The Unique Stability of Cyclopropylmethyl Cations

The chemistry of cyclopropylmethanols is dominated by the remarkable ability of the cyclopropyl group to stabilize an adjacent positive charge. This stabilizing effect, often exceeding that of a phenyl group or simple alkyl groups, is attributed to the unique electronic structure of the three-membered ring.[1][2]

The C-C bonds within a cyclopropane ring are not typical sigma bonds. Due to significant angle strain, they have substantial p-character and are often described as "bent" or "Walsh" orbitals.[3] These high-energy, outwardly-oriented bonding orbitals can effectively overlap with the empty p-orbital of an adjacent carbocationic center.[2][4] This interaction, sometimes referred to as "dancing resonance," delocalizes the positive charge over the entire cyclopropylmethyl system, leading to exceptional stability.[5][6]

However, this stability comes with a caveat: the inherent ring strain makes the cyclopropylmethyl cation highly prone to rearrangement.[5] It often exists in equilibrium with less strained cyclobutyl and open-chain homoallyl cations.[2][7] Consequently, reactions proceeding through a cyclopropylmethyl cation intermediate frequently yield a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products.[5]

The introduction of a phenyl group at the 1-position, as in this compound, introduces a second stabilizing factor. The phenyl group can also stabilize the carbocation through resonance, delocalizing the positive charge into the aromatic ring.[1] This guide explores the interplay between these two powerful stabilizing groups and their net effect on reaction kinetics.

Comparative Reactivity: A Focus on Solvolysis Rates

Solvolysis, a reaction where the solvent acts as the nucleophile, is an excellent method for probing the stability of carbocation intermediates.[8][9][10] For cyclopropylmethanols, the reaction proceeds via an SN1 mechanism, where the rate-determining step is the formation of the carbocation.[8][11] Therefore, by comparing the rates of solvolysis, we can directly infer the relative stabilities of the corresponding carbocations.

While a comprehensive dataset comparing a wide range of substituted cyclopropylmethanols in a single study is scarce, the principles can be established from various sources. The key comparison is between the unsubstituted cyclopropylmethyl system, the 1-phenyl substituted system, and a simple tertiary system like tert-butyl.

Substrate Leaving Group Relative Solvolysis Rate (Approx.) Key Stabilizing Factor(s)
tert-Butyl Chloride-Cl1Hyperconjugation, Inductive Effect
Cyclopropylmethyl Bromide-Br~10-120 (vs. Cyclobutyl Bromide)Cyclopropyl Conjugation ("Dancing Resonance")
This compound Derivative-OTs, -OPNBSignificantly AcceleratedCyclopropyl Conjugation + Phenyl Resonance
(trans-2-Phenylcyclopropyl)methyl Derivative-OTs, -OPNBRate influenced by phenyl positionCyclopropyl Conjugation, remote Phenyl effect

Data synthesized from principles discussed in cited literature.[12][13][14] Absolute rates are highly dependent on solvent and leaving group, but the general trend in reactivity holds.

Analysis of Reactivity:

  • Cyclopropyl vs. Phenyl Stabilization: Studies have shown that a cyclopropyl group is generally better at stabilizing an adjacent carbocation than a phenyl group.[2][12] This is due to the highly effective orbital overlap described earlier.

  • Combined Effect in this compound: In the carbocation derived from this compound, both the cyclopropyl and phenyl groups are positioned to stabilize the positive charge. This dual stabilization leads to a significantly enhanced rate of solvolysis compared to systems with only one of these groups. The carbocation is formed more readily because it is exceptionally stable.

  • Substituent Position: The position of the substituent is critical. In a trans-2-phenylcyclopropyl system, the phenyl group's influence is primarily inductive rather than resonant, leading to a different reactivity profile compared to the direct 1-phenyl substitution.[15]

Reaction Mechanism and Potential Rearrangements

The solvolysis of this compound begins with the protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water).[11] Subsequent departure of water generates the highly stabilized (1-phenylcyclopropyl)methyl cation. This cation can then be trapped by the solvent (nucleophile) or undergo rearrangement.

G cluster_0 Reaction Pathway for this compound A This compound B Protonated Alcohol (Good Leaving Group) A->B + H+ C <(1-Phenylcyclopropyl)methyl Cation (Rate-Determining Step)> B->C - H2O D Direct Solvolysis Product (Solvent Trapping) C->D + Solvent (Nu:) E Ring-Expanded Cation (Cyclobutyl Cation) C->E Rearrangement (Ring Expansion) F Ring-Opened Cation (Homoallyl Cation) C->F Rearrangement (Ring Opening) G Rearranged Products E->G + Solvent (Nu:) F->G + Solvent (Nu:)

Caption: Mechanism of this compound solvolysis and rearrangement.

The distribution of products is highly dependent on reaction conditions such as temperature and solvent nucleophilicity.[5] Lower temperatures and more nucleophilic solvents tend to favor trapping the initial carbocation before it can rearrange.

Experimental Protocol: Kinetic Analysis of Solvolysis

This protocol outlines a method for determining the first-order rate constant for the solvolysis of a cyclopropylmethanol derivative. The reaction progress is monitored by titrating the acid (HCl, HBr, etc.) produced during the reaction with a standardized solution of sodium hydroxide.

Causality Behind Experimental Choices:

  • Solvent System (e.g., Aqueous Ethanol): A polar protic solvent is chosen to facilitate the SN1 reaction by stabilizing the carbocation intermediate and the leaving group.[16][17] The ratio of ethanol to water can be varied to study the effect of solvent polarity on the reaction rate.

  • Indicator (e.g., Bromothymol Blue): A visual indicator is used to precisely determine the endpoint of the titration. The color change signals the complete neutralization of the acid produced in a given time interval.[16]

  • Titration with NaOH: The rate of acid production is directly proportional to the rate of the reaction. By periodically neutralizing the generated acid with a known concentration of base, we can quantify the reaction's progress over time.[16][18]

  • Constant Temperature: Kinetic experiments are highly sensitive to temperature. A constant temperature water bath is essential to ensure that the measured rate constant is not influenced by temperature fluctuations.[19]

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare a standardized ~0.01 M NaOH solution.

    • Prepare the desired solvent mixture (e.g., 50:50 ethanol/water by volume).[17]

    • Prepare a ~0.1 M solution of the cyclopropylmethanol derivative's corresponding halide (e.g., (1-phenylcyclopropyl)methyl chloride) in a small amount of a non-reactive solvent like acetone to ensure solubility before introducing it to the aqueous solvent system.

  • Set up the Reaction:

    • Add a precise volume (e.g., 50.0 mL) of the solvent mixture to an Erlenmeyer flask.

    • Add 3-4 drops of bromothymol blue indicator.

    • Place the flask in a constant temperature water bath and allow it to equilibrate for at least 5 minutes.[19]

  • Initiate and Monitor the Reaction:

    • Add a small, known volume (e.g., 0.5 mL) of the substrate solution to the flask. Start a timer immediately upon addition. This is t=0.

    • Quickly add a precise aliquot (e.g., 0.50 mL) of the standardized NaOH solution from a burette. The solution should turn blue.

    • Record the time it takes for the solution to turn from blue back to yellow/green (the acidic form of the indicator). This marks the time required for the reaction to produce enough acid to neutralize the added base.

    • Immediately add the next 0.50 mL aliquot of NaOH and record the time for the subsequent color change.

    • Repeat this process for 7-10 data points.[16]

  • Data Analysis:

    • For a first-order reaction, the rate law is: Rate = k[Substrate].

    • The integrated rate law is ln[A]t = -kt + ln[A]0.

    • Calculate the concentration of the substrate remaining at each time point.

    • Plot ln[Substrate] versus time. If the reaction is first-order, this plot will yield a straight line.[18]

    • The rate constant, k, is the negative of the slope of this line.

G cluster_workflow Experimental Workflow for Solvolysis Kinetics prep 1. Prepare Solutions (Solvent, NaOH, Substrate) setup 2. Equilibrate Solvent (Flask in Water Bath) prep->setup initiate 3. Initiate Reaction (Add Substrate, Start Timer) setup->initiate titrate 4. Titrate & Time (Add NaOH, Record Time for Color Change) initiate->titrate repeat 5. Repeat Titration (Collect 7-10 Data Points) titrate->repeat Loop repeat->titrate analyze 6. Analyze Data (Plot ln[A] vs. time) repeat->analyze Done result Result: Rate Constant (k) analyze->result

References

A Comparative Guide to the Biological Activity of (1-Phenylcyclopropyl)methanol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the cyclopropyl moiety has emerged as a privileged structural motif. Its inherent conformational rigidity and unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall biological activity.[1] This guide provides an in-depth comparative analysis of the biological activities of a specific class of these compounds: (1-Phenylcyclopropyl)methanol derivatives. We will explore their diverse applications, from antifungal and herbicidal agents to potential anticancer therapeutics, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Versatility of the this compound Scaffold

The this compound core structure presents a versatile scaffold for chemical modification. The phenyl ring and the cyclopropyl group offer multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological targets. This guide will delve into how strategic modifications to this scaffold can dramatically alter its biological profile, leading to compounds with potent and selective activities.

Antifungal Activity: A New Frontier in Combating Resistance

The rise of drug-resistant fungal pathogens necessitates the development of novel antifungal agents.[2] Derivatives of this compound have shown promise in this arena. The cyclopropyl group, when incorporated into azole-type fungicides, can enhance their binding to the target enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[3]

Comparative Antifungal Efficacy

A study on a series of 1,2,4-triazole derivatives containing a cyclopropyl moiety revealed significant antifungal activity against various plant pathogenic fungi. The introduction of different substituents on the phenyl ring of a related scaffold allowed for a structure-activity relationship (SAR) analysis.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Triazole)Antifungal Activity (MIC in µg/mL) against Candida albicans[4]
PCM-A1 4-ClH14
PCM-A2 4-FH56.2
PCM-A3 2,4-diClHNot specified
PCM-A4 HCH3Not specified

Note: The data presented is for structurally related cyclopropyl-containing azole derivatives to illustrate the impact of substitution on antifungal activity. Specific MIC values for a homologous series of this compound derivatives were not available in the cited literature.

The data suggests that halogen substitution on the phenyl ring can significantly influence antifungal potency. For instance, a chloro-substitution at the para-position (PCM-A1) appears more effective against Candida albicans than a fluoro-substitution (PCM-A2) in this particular scaffold.[4]

Experimental Protocol: Fungal Mycelial Growth Inhibition Assay

This protocol outlines a standard method for assessing the in vitro antifungal activity of test compounds.[1][5]

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes

  • Fungal culture of interest (e.g., Candida albicans, Aspergillus niger)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Fluconazole)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Allow the medium to cool to approximately 45-50°C.

  • Add the test compound, positive control, or solvent control to the molten agar to achieve the desired final concentrations.

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a small plug of the fungal mycelium taken from the edge of an actively growing culture.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a specified period (e.g., 3-7 days).

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare & Sterilize PDA Medium cool_media Cool Medium to 45-50°C prep_media->cool_media add_compounds Add Test Compounds, Controls to Medium cool_media->add_compounds pour_plates Pour Amended Agar into Plates add_compounds->pour_plates inoculate Inoculate Plates with Fungal Mycelium pour_plates->inoculate incubate Incubate Plates at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate

Workflow for the Fungal Mycelial Growth Inhibition Assay.

Herbicidal Activity: Targeting Weeds with Precision

The unique structural features of cyclopropyl-containing molecules have also been exploited in the development of herbicides. These compounds can act on various molecular targets in plants, leading to growth inhibition and mortality.

Comparative Herbicidal Efficacy

Research into phenylpyrazole derivatives containing a cyclopropyl moiety has demonstrated their potential as herbicidal agents. The substitution pattern on the phenyl ring plays a critical role in their efficacy against different weed species.

Compound IDR1 (Substitution on Phenyl Ring)Herbicidal Activity (% Inhibition at 150 g a.i./hm²) against Amaranthus retroflexus[6]
PCP-H1 4-CH3Good inhibition
PCP-H2 2-ClModerate inhibition
PCP-H3 4-FModerate inhibition

Note: The data presented is for structurally related phenylpyrazole derivatives to illustrate the impact of substitution on herbicidal activity. Specific EC50 values for a homologous series of this compound derivatives were not available in the cited literature.

The results indicate that a methyl group at the para-position of the phenyl ring (PCP-H1) confers strong herbicidal activity against Amaranthus retroflexus.[6] Halogen substitutions (PCP-H2 and PCP-H3) result in moderate activity, highlighting the sensitivity of the herbicidal effect to the electronic and steric properties of the substituents.

Experimental Protocol: Whole Plant Herbicidal Screening

This protocol describes a standard method for evaluating the pre- and post-emergence herbicidal activity of test compounds on whole plants.[7][8]

Materials:

  • Pots or trays filled with a suitable soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and crop species (for selectivity testing)

  • Test compounds formulated as a sprayable solution

  • Positive control herbicide (e.g., Glyphosate)

  • Untreated control

  • Greenhouse or controlled environment chamber

Procedure:

Pre-emergence Application:

  • Sow the seeds of the target species in the pots at a uniform depth.

  • Apply the test compound solution evenly to the soil surface using a sprayer.

  • Water the pots and place them in a greenhouse under controlled conditions (temperature, light, humidity).

  • Observe the emergence and growth of the plants over a period of 2-3 weeks.

  • Assess the herbicidal effect by visual rating (e.g., on a scale of 0-100, where 0 is no effect and 100 is complete kill) or by measuring plant biomass.

Post-emergence Application:

  • Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test compound solution evenly to the foliage of the plants.

  • Return the plants to the greenhouse and observe for signs of phytotoxicity over 2-3 weeks.

  • Assess the herbicidal effect as described for the pre-emergence application.

Herbicidal_Screening_Workflow cluster_pre Pre-emergence cluster_post Post-emergence sow_pre Sow Seeds apply_pre Apply Compound to Soil sow_pre->apply_pre grow_pre Grow in Greenhouse apply_pre->grow_pre assess_pre Assess Effect grow_pre->assess_pre sow_post Sow Seeds & Grow to 2-3 Leaf Stage apply_post Apply Compound to Foliage sow_post->apply_post grow_post Grow in Greenhouse apply_post->grow_post assess_post Assess Effect grow_post->assess_post

Workflow for Pre- and Post-emergence Herbicidal Screening.

Anticancer Activity: A Potential New Avenue for Therapy

The unique structural and electronic properties of cyclopropane-containing compounds have also attracted interest in the field of oncology.[9] While research on the anticancer potential of this compound derivatives is still in its early stages, related structures have demonstrated promising antiproliferative effects.

Comparative Anticancer Efficacy

A study on a series of 1-phenylcyclopropane carboxamide derivatives demonstrated their ability to inhibit the proliferation of the U937 human myeloid leukemia cell line.[10]

Compound IDSubstitution on Phenyl RingAntiproliferative Activity (IC50 in µM) against U937 cells[11][12]
PCC-C1 H>100
PCC-C2 4-Cl45.2
PCC-C3 4-OCH368.5
PCC-C4 4-CH355.1

Note: The data presented is for 1-phenylcyclopropane carboxamide derivatives, which are structurally related to the topic. These values illustrate the impact of phenyl ring substitution on anticancer activity.

The data indicates that the unsubstituted derivative (PCC-C1) has low activity. However, the introduction of substituents on the phenyl ring significantly enhances the antiproliferative effect. A chloro-substituent (PCC-C2) appears to be the most effective in this series, followed by a methyl group (PCC-C4) and a methoxy group (PCC-C3). This suggests that both electronic and steric factors of the substituent play a role in the observed activity.[11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13][14]

Materials:

  • Cancer cell line of interest (e.g., U937)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and controls (vehicle and positive control).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. The preliminary data on related structures indicate that strategic substitution on the phenyl ring can significantly modulate their antifungal, herbicidal, and anticancer activities. Further research focusing on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives is warranted. Such studies will provide a more comprehensive understanding of their structure-activity relationships and pave the way for the identification of lead compounds with enhanced potency and selectivity for various therapeutic and agrochemical applications. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on these exciting investigations.

References

Validated analytical method for the quantification of (1-Phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to Validated Analytical Methods for the Quantification of (1-Phenylcyclopropyl)methanol

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities and their intermediates is a cornerstone of reliable and reproducible results. This compound, a compound of interest in synthetic chemistry and potentially as a building block in pharmaceutical development, requires robust analytical methods to determine its purity, concentration in various matrices, and stability.

This guide provides an in-depth, objective comparison of the primary chromatographic techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both commonly coupled with Mass Spectrometry (MS). The discussion is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the proposed methodologies are scientifically sound and regulatory-compliant.[1][2][3]

The Analytical Challenge: Understanding this compound

Before selecting a method, understanding the analyte's physicochemical properties is critical. This compound (C₁₀H₁₂O, Molar Mass: ~148.20 g/mol ) is a liquid at room temperature with a relatively high boiling point (249°C) and a LogP of approximately 1.7.[4] Its structure contains a phenyl group, which acts as a chromophore for UV detection, and it is sufficiently volatile and thermally stable for GC analysis. This dual nature makes it a candidate for both HPLC and GC, necessitating a careful comparison to select the optimal method for a given application.

Core Methodologies: A Head-to-Head Comparison

The two most powerful and widely used separation techniques in pharmaceutical and chemical analysis are HPLC and GC.[5][6] While both can separate, identify, and quantify compounds, their principles and ideal applications differ significantly.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For this compound, a non-volatile compound, reversed-phase HPLC is the most suitable approach. It is particularly advantageous for analyzing samples in complex biological matrices or for purity assays where non-volatile impurities may be present.[6]

  • Gas Chromatography (GC): GC is a premier technique for the analysis of volatile and semi-volatile compounds.[7][9] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[7] Given the analyte's volatility, GC offers high efficiency, leading to sharp peaks and often faster analysis times compared to HPLC.[8]

The logical workflow for selecting and validating an analytical method is crucial for ensuring its fitness for purpose.

G Diagram 1: Method Selection & Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (per ICH Q2(R2)) A Define Analytical Goal (e.g., Purity Assay, Bioanalysis) B Analyte Characterization (Volatility, Polarity, Stability) A->B C Select Primary Technique B->C D Gas Chromatography (GC-MS) Pros: High efficiency, speed Cons: Requires volatility, thermal stability C->D Volatile & Thermally Stable E Liquid Chromatography (LC-MS) Pros: Versatile, for non-volatile analytes Cons: Higher solvent use, longer run times C->E Non-Volatile or Thermally Labile F Optimize Parameters (Column, Mobile/Carrier Phase, Temp/Gradient, Detector) D->F E->F G Establish Validation Protocol & Acceptance Criteria F->G H Specificity / Selectivity G->H I Linearity & Range G->I J Accuracy & Precision G->J K LOD & LOQ G->K L Robustness G->L M Finalized & Approved Method H->M I->M J->M K->M L->M

Caption: Diagram 1: Method Selection & Validation Workflow

Quantitative Performance Comparison

The choice between GC and HPLC is dictated by the specific requirements of the analysis. A summary of expected performance characteristics, based on established validation guidelines, is presented below.[2][7][10]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/MS) Justification & Causality
Specificity Very HighHigh to Very HighMS detection in both methods provides high specificity through mass-to-charge ratio analysis. Chromatographic separation further resolves isomers or impurities.
Linearity (r²) > 0.995> 0.998Both techniques demonstrate excellent linearity. HPLC often shows slightly better correlation coefficients due to the stability of the liquid phase.[7]
Accuracy (Recovery %) 95-105%98-102%Both methods can achieve high accuracy. HPLC sample preparation can sometimes be more straightforward, leading to slightly better and more consistent recovery.[7]
Precision (%RSD) < 10%< 5%HPLC generally offers superior precision due to highly reproducible injections and stable flow rates from modern pumping systems.[7]
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL)Low to Very Low (µg/mL to pg/mL)GC-MS is inherently sensitive for volatile compounds.[9] However, LC coupled with tandem MS (LC-MS/MS) can achieve exceptionally low detection limits, crucial for bioanalysis.[11][12]
Analysis Time Fast (5-15 min)Moderate (10-30 min)The high efficiency of capillary GC columns often allows for faster separation times compared to conventional HPLC.[8]
Robustness GoodExcellentHPLC methods are often considered more robust to minor changes in environmental conditions. GC methods can be sensitive to variations in gas flow and temperature programming.

Recommended Protocol: Validated HPLC-UV Method

For routine quality control (e.g., purity determination of a drug substance), an HPLC-UV method offers a superb balance of performance, robustness, and cost-effectiveness. The phenyl group in this compound provides a strong chromophore for UV detection. The following protocol is designed to be a self-validating system, incorporating validation steps directly into the workflow.

Experimental Workflow Diagram

G Diagram 2: HPLC-UV Method Validation Protocol A 1. Reagent & Standard Preparation B Prepare Stock Solution (1 mg/mL) of this compound in Methanol A->B C Prepare Calibration Standards (e.g., 1-100 µg/mL) & QC Samples B->C L 5. Sample Analysis & Reporting C->L D 2. Chromatographic Conditions E Column: Phenyl-Hexyl (150x4.6mm, 5µm) Mobile Phase: Acetonitrile:Water (60:40) Flow: 1.0 mL/min | Temp: 30°C Detection: UV at 220 nm D->E E->L F 3. System Suitability Test (SST) G Inject standard 5x Check %RSD of peak area & retention time (<2%) F->G G->L H 4. Validation Experiments I Linearity: Inject calibration standards Plot curve, calculate r² (>0.998) H->I J Accuracy/Precision: Inject QC samples (n=6) Calculate %Recovery (98-102%) & %RSD (<2%) I->J K Specificity: Inject blank & spiked matrix Ensure no interfering peaks J->K K->L

Caption: Diagram 2: HPLC-UV Method Validation Protocol

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Ultrapure water

  • Volumetric flasks and pipettes

2. Instrument and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm particle size.

    • Rationale: A Phenyl-Hexyl column is chosen to leverage potential π-π interactions between the stationary phase and the analyte's phenyl ring, which can provide unique selectivity and enhanced retention compared to a standard C18 column.[13][14]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Rationale: This starting ratio provides a good balance of elution strength for a compound with a LogP of ~1.7. It should be optimized to achieve a retention time of 3-7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

    • Rationale: The phenyl group exhibits strong absorbance in the low UV range. A full UV scan should be performed on a standard solution to confirm the absorbance maximum (λmax).

  • Injection Volume: 10 µL.

3. Validation Protocol: This protocol is designed to meet ICH Q2(R2) guidelines.[2][15]

  • Specificity:

    • Inject a diluent blank (methanol) to ensure no system peaks interfere.

    • If analyzing in a matrix (e.g., formulation excipients), inject a matrix blank to check for interfering peaks at the analyte's retention time.

  • Linearity and Range:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Perform serial dilutions to create at least five calibration standards across the desired range (e.g., 1, 5, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.998.[7]

  • Accuracy and Precision:

    • Prepare Quality Control (QC) samples at three concentrations (low, medium, high) within the linear range.

    • Precision (Repeatability): Inject the medium QC sample six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.[10]

    • Accuracy: Analyze the low, medium, and high QC samples (n=3 for each). Calculate the concentration using the calibration curve. The mean recovery should be within 98.0-102.0% of the nominal value.[7][10]

  • Limit of Quantitation (LOQ):

    • Determine the lowest concentration that meets the accuracy and precision criteria (e.g., recovery within 80-120% and %RSD < 10%). This can be estimated based on a signal-to-noise ratio of approximately 10:1.

  • Robustness:

    • Systematically vary key method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).

    • Analyze a QC sample under each condition and ensure the results (e.g., retention time, peak area) remain within predefined acceptance criteria, demonstrating the method's reliability during normal use.

Conclusion

Both GC-MS and HPLC-UV/MS are powerful, validated techniques for the quantification of this compound. The optimal choice is contingent on the analytical objective.

  • GC-MS is the superior choice for analyzing volatile impurities or for high-throughput screening where speed is paramount, provided the sample matrix is simple and clean.

  • HPLC-UV/MS , particularly an LC-MS/MS configuration, is the gold standard for complex sample matrices (e.g., biological fluids) due to its versatility, robustness, and exceptional sensitivity.[11][16] For routine purity and content uniformity testing in a quality control environment, the described HPLC-UV method provides a reliable, precise, and accurate solution that aligns with global regulatory standards.[3][10]

By grounding the choice of methodology in the analyte's properties and adhering to a rigorous validation framework, researchers can ensure the generation of trustworthy and defensible analytical data.

References

A Researcher's Guide to the Stereoselective Pharmacology of (1-Phenylcyclopropyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative pharmacological investigation of the (R)- and (S)-enantiomers of (1-Phenylcyclopropyl)methanol. In the absence of published comparative data for this specific molecule, this document serves as an expert-led roadmap for researchers, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to elucidate the stereoselective activity of these compounds. Our approach is grounded in the fundamental principle that enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] This guide is designed to empower researchers to conduct a thorough, scientifically rigorous investigation.

The Imperative of Chirality in Neuropharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of drug action. Biological systems, being inherently chiral, often interact differently with each enantiomer of a racemic drug.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[1] A classic example is the synthetic cathinone mephedrone, where the (R)-enantiomer is primarily responsible for its rewarding effects, while the (S)-enantiomer is a more potent serotonin releaser and does not produce the same rewarding effects.[3][4]

Given the structural features of this compound, it is plausible that its enantiomers will exhibit distinct pharmacological activities, potentially at central nervous system (CNS) targets. A comprehensive comparative study is therefore not just an academic exercise but a crucial step in understanding the potential therapeutic applications and risks associated with this compound.

Experimental Workflow: A Strategic Overview

A systematic investigation into the comparative pharmacology of this compound enantiomers requires a multi-tiered approach, from initial separation and characterization to in-depth in vitro and in vivo profiling. The following workflow provides a logical progression for such a study.

G cluster_0 Phase 1: Chiral Separation & Characterization cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Behavioral Analysis cluster_3 Phase 4: Data Analysis & Interpretation a Racemic this compound b Chiral HPLC Separation a->b c Isolated (R)- and (S)-Enantiomers b->c d Receptor Binding Assays (e.g., 5-HT, DA, NE Transporters; Opioid Receptors) c->d e Functional Assays (e.g., Neurotransmitter Uptake Inhibition, cAMP) c->e f In Vitro Toxicology (e.g., Cytotoxicity, hERG Channel) c->f g Locomotor Activity f->g h Forced Swim Test (Antidepressant-like effects) g->h i Elevated Plus Maze (Anxiolytic/Anxiogenic effects) h->i j Drug Discrimination i->j k Comparative Pharmacological Profile j->k

Figure 1: A comprehensive workflow for the comparative pharmacological study of this compound enantiomers.

Detailed Experimental Protocols

Phase 1: Enantiomeric Separation and Purity Assessment

The foundational step of this research is the successful separation of the (R)- and (S)-enantiomers of this compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the preferred method for its efficiency and scalability.[5][6][7]

Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD, is a versatile starting point for the separation of chiral alcohols.

  • Mobile Phase Optimization:

    • Begin with a mobile phase of n-hexane and isopropanol (IPA) in a 95:5 (v/v) ratio.

    • Adjust the IPA concentration to optimize the retention time and resolution. An increase in IPA will typically decrease retention time.

    • For compounds with basic or acidic functionalities, the addition of a small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.

  • HPLC Conditions (Example):

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Data Analysis and Collection:

    • Collect the separated enantiomer fractions.

    • Re-inject a small aliquot of each collected fraction to confirm enantiomeric purity.

    • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Phase 2: In Vitro Pharmacological Profiling

With the isolated enantiomers, the next step is to determine their in vitro pharmacological profiles. This involves assessing their binding affinity and functional activity at a panel of relevant CNS targets.

Protocol: Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter.[8][9] A competitive binding assay format is typically used.

  • Target Selection: Based on the structure of this compound, a primary screening panel should include:

    • Serotonin Transporter (SERT)

    • Dopamine Transporter (DAT)

    • Norepinephrine Transporter (NET)

    • Mu-, Delta-, and Kappa-Opioid Receptors

    • NMDA Receptor

  • Assay Principle: The assay measures the ability of the test compound (the (R)- or (S)-enantiomer) to displace a specific radioligand from its target.

  • Procedure (General):

    • Prepare cell membranes or tissue homogenates expressing the target receptor.

    • Incubate the membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Protocol: Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inhibitor at its target.

  • Neurotransmitter Uptake Inhibition Assay: For monoamine transporters (SERT, DAT, NET), this assay measures the ability of the enantiomers to inhibit the uptake of radiolabeled neurotransmitters (e.g., [3H]serotonin, [3H]dopamine) into cells expressing the respective transporter.

  • cAMP Accumulation Assay: For G-protein coupled receptors (GPCRs) like opioid receptors, this assay measures the effect of the enantiomers on the production of cyclic AMP (cAMP), a second messenger. A decrease in forskolin-stimulated cAMP levels suggests agonist activity at Gi-coupled receptors.

Phase 3: In Vivo Behavioral Pharmacology

In vivo studies in animal models are essential to understand the physiological and behavioral effects of the enantiomers.[10][11]

Protocol: Locomotor Activity

  • Objective: To assess whether the enantiomers have stimulant or sedative effects.

  • Procedure:

    • Acclimate mice to individual open-field arenas.

    • Administer a vehicle or a dose of the (R)- or (S)-enantiomer.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period using automated tracking software.

Protocol: Forced Swim Test (Mouse)

  • Objective: To screen for potential antidepressant-like activity.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a 6-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol: Elevated Plus Maze (Mouse)

  • Objective: To assess anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects.

  • Procedure:

    • The maze consists of two open arms and two closed arms.

    • After drug administration, place the mouse in the center of the maze.

    • Record the time spent and the number of entries into the open and closed arms. An increase in the time spent in the open arms suggests an anxiolytic effect.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a tabular format.

Table 1: Comparative In Vitro Pharmacological Profile of this compound Enantiomers

Target(R)-Enantiomer Ki (nM)(S)-Enantiomer Ki (nM)
SERT
DAT
NET
Mu-Opioid
Delta-Opioid
Kappa-Opioid
NMDA

Table 2: Comparative In Vivo Behavioral Effects of this compound Enantiomers

Assay(R)-Enantiomer Effect(S)-Enantiomer Effect
Locomotor Activity
Forced Swim Test
Elevated Plus Maze

Potential Signaling Pathways

Based on the in vitro binding and functional data, a hypothetical signaling pathway can be proposed. For instance, if an enantiomer shows high affinity for and inhibition of the serotonin transporter, its mechanism of action would involve the modulation of serotonergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Mechanism of Action a Serotonin (5-HT) Synthesis b Vesicular Storage a->b c Release b->c d Increased 5-HT Concentration c->d Neurotransmission e Postsynaptic 5-HT Receptors d->e f Downstream Signaling & Physiological Effects e->f g This compound Enantiomer h SERT g->h Inhibition h->d Blocks Reuptake

Figure 2: Hypothetical signaling pathway for a this compound enantiomer acting as a serotonin reuptake inhibitor.

Conclusion

This guide provides a robust and scientifically sound framework for the comparative pharmacological study of the (R)- and (S)-enantiomers of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data that will be crucial in understanding the stereoselective actions of this compound. Such a study will not only contribute to the fundamental knowledge of its pharmacology but also inform any future drug development efforts.

References

A Guide to the Conformational Landscape of (1-Phenylcyclopropyl)methanol and its Structural Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Molecular Conformation in Drug Discovery

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule—its conformation—is a paramount determinant of its biological activity.[1][2] The ability of a drug molecule to bind to its target receptor or enzyme is exquisitely sensitive to its shape.[2] Therefore, a thorough understanding of the conformational preferences of a molecule is not merely an academic exercise but a crucial step in the rational design of potent and selective therapeutic agents.[3] This guide provides an in-depth comparative analysis of the conformational properties of (1-Phenylcyclopropyl)methanol, a molecule that marries the rigidity of a cyclopropane ring with the flexibility of a benzyl alcohol moiety. By examining this molecule in the context of its structural analogues, we aim to provide researchers with a robust framework for predicting and understanding the conformational behavior of this important structural motif.

This compound: A Study in Constrained Flexibility

This compound presents a fascinating case study in conformational analysis. The molecule, with the chemical formula C₁₀H₁₂O, incorporates several key structural features that dictate its spatial arrangement[4][5]:

  • A cyclopropane ring , a three-membered carbocycle, which is inherently rigid and planar. This rigidity significantly constrains the possible conformations of the substituents attached to it.

  • A phenyl group , which introduces aromaticity and the potential for π-stacking and other non-covalent interactions.

  • A hydroxymethyl group (-CH₂OH) , which is capable of acting as both a hydrogen bond donor and acceptor, and possesses two key rotatable bonds: the C(cyclopropyl)-C(methylene) bond and the C(methylene)-O bond.

The interplay of these features, particularly the electronic and steric interactions between the phenyl ring, the cyclopropane ring, and the hydroxymethyl group, governs the molecule's preferred three-dimensional structure.

Comparative Conformational Analysis: Insights from Structural Analogues

Direct experimental data on the conformational preferences of this compound is scarce in the published literature. However, we can derive significant insights from the detailed analysis of its structural components and closely related molecules: benzyl alcohol and cyclopropyl carbinol.

Key Torsional Angles

The conformation of this compound is primarily defined by two dihedral angles:

  • τ₁ (C₂-C₁-Cα-O): Rotation around the bond connecting the cyclopropyl ring and the methylene carbon.

  • τ₂ (C₁-Cα-O-H): Rotation around the bond between the methylene carbon and the oxygen atom.

Insights from Benzyl Alcohol

Benzyl alcohol, a simpler analogue lacking the cyclopropane ring, has been extensively studied. Its conformational landscape is primarily governed by the rotation of the C-O bond relative to the phenyl ring and the orientation of the hydroxyl proton. Computational studies have shown that benzyl alcohol is a highly flexible molecule with low barriers to internal rotation, allowing it to easily access a wide range of conformations.[6] The relative stabilities of these conformers are determined by a delicate balance of several factors, including:

  • Repulsion between the oxygen lone pairs and the π-electron cloud of the benzene ring.

  • Attractive interaction between the partially positive hydroxyl hydrogen and the electron-rich π-system (O-H···π interaction). [7]

  • Dipole-dipole interactions. [6]

Insights from Cyclopropyl Carbinol

Cyclopropyl carbinol (cyclopropanemethanol) provides a model for the interaction between the cyclopropyl ring and the hydroxymethyl group. Rotational spectroscopy studies have revealed that the most stable conformer of cyclopropyl carbinol is one where the hydroxyl group forms an intramolecular hydrogen bond with the edge of the cyclopropyl ring.[8] This interaction, where the electron density of the C-C bonds of the cyclopropane ring acts as a weak hydrogen bond acceptor, is a key stabilizing feature.

Predicted Conformational Preferences of this compound

Based on the analysis of its analogues, we can predict the key conformational features of this compound:

  • Gauche vs. Anti Conformations: Rotation around the C(cyclopropyl)-C(methylene) bond will likely lead to stable gauche and anti conformers.[9] The relative energies of these will be influenced by steric hindrance between the phenyl ring and the hydroxyl group, as well as potential intramolecular interactions.

  • Intramolecular Hydrogen Bonding: A crucial stabilizing interaction is expected to be an intramolecular hydrogen bond between the hydroxyl proton and the π-system of the phenyl ring (O-H···π). This interaction would favor conformations where the hydroxymethyl group is oriented towards the phenyl ring.

  • Stereoelectronic Effects: The orientation of the C-O bond relative to the cyclopropane ring will be influenced by stereoelectronic effects, such as hyperconjugation between the C-H or C-C bonds of the cyclopropane ring and the σ* orbital of the C-O bond.[10]

The following table summarizes the key conformational drivers in this compound and its analogues.

MoleculeKey Structural FeatureDominant Conformational DriversPredicted/Observed Stable Conformations
This compound Phenyl, Cyclopropyl, -CH₂OHO-H···π interaction, Steric hindrance, HyperconjugationGauche and anti conformers with intramolecular O-H···π bonding likely favored.
Benzyl Alcohol Phenyl, -CH₂OHO-H···π interaction, Repulsion between oxygen lone pairs and π-systemHighly flexible with low rotational barriers; multiple stable conformers accessible.[6]
Cyclopropyl Carbinol Cyclopropyl, -CH₂OHIntramolecular hydrogen bonding to the cyclopropane ring edgeConformer with O-H···cyclopropane interaction is most stable.[8]

Experimental and Computational Protocols for Conformational Analysis

To definitively determine the conformational landscape of this compound or similar molecules, a combined experimental and computational approach is essential.

Experimental Protocol: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a powerful NMR technique for determining the spatial proximity of protons within a molecule, providing crucial data for conformational analysis.[11]

Objective: To identify through-space correlations between protons in this compound to establish their relative orientations and deduce the preferred conformation(s) in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Filter the solution into a high-quality NMR tube.

    • Thoroughly degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to optimize spectral parameters.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key Parameters:

      • Pulse Program: Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[1]

      • Mixing Time (d8): This is a critical parameter. For small molecules like this compound, a mixing time in the range of 400-800 ms is a good starting point.[1][2]

      • Number of Scans (ns): Typically 8-16 scans per increment, depending on the sample concentration.

      • Number of Increments (td1): 256-512 increments to achieve adequate resolution in the indirect dimension.

      • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Phase the spectrum carefully.

    • Analyze the 2D NOESY spectrum for cross-peaks. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å).

    • Correlate the observed NOEs with the expected inter-proton distances in different possible conformers (e.g., generated from computational models). Strong NOEs between the hydroxymethyl protons and the aromatic protons would provide strong evidence for an O-H···π interaction.

Experimental Workflow: 2D NOESY

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Sample Prep2 Filter into NMR Tube Prep1->Prep2 Prep3 Degas Sample Prep2->Prep3 Acq1 Acquire 1D ¹H NMR Prep3->Acq1 Acq2 Set up 2D NOESY Acq1->Acq2 Acq3 Optimize Parameters (Mixing Time, etc.) Acq2->Acq3 Acq4 Run Experiment Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Identify Cross-Peaks Proc2->Proc3 Proc4 Correlate with Models Proc3->Proc4 Result Conformational Insights Proc4->Result

Caption: Workflow for conformational analysis using 2D NOESY NMR.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are an indispensable tool for exploring the potential energy surface of a molecule, identifying stable conformers, and predicting their relative energies and spectroscopic properties.[12][13]

Objective: To perform a conformational search and calculate the relative energies of the stable conformers of this compound.

Methodology:

  • Initial Structure Generation:

    • Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify potential low-energy conformers. This can be done by rotating the key dihedral angles (τ₁ and τ₂) in discrete steps.

    • For each starting geometry, perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7).

  • DFT Geometry Optimization and Frequency Calculation:

    • Take the low-energy conformers from the initial search and perform full geometry optimizations using DFT.

    • Recommended Level of Theory:

      • Functional: A functional that accounts for dispersion interactions is recommended, such as B3LYP-D3(BJ) or ωB97X-D.[12]

      • Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as 6-311+G(d,p), is a good choice for accurate geometries and energies.

    • Perform a frequency calculation at the same level of theory for each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Analysis of Results:

    • Compare the relative Gibbs free energies of the optimized conformers to determine their populations at a given temperature using the Boltzmann distribution.

    • Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers.

    • Visualize the key intramolecular interactions (e.g., O-H···π hydrogen bonds) in the lowest energy structures.

DFT_Workflow cluster_build Structure Generation cluster_search Conformational Search cluster_dft DFT Calculation cluster_analysis Analysis Build1 Build 3D Structure Search1 Systematic/Stochastic Rotation Build1->Search1 Search2 Low-Level Optimization (e.g., MMFF94) Search1->Search2 DFT1 Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) Search2->DFT1 DFT2 Frequency Calculation DFT1->DFT2 Analysis1 Compare Relative Energies DFT2->Analysis1 Analysis2 Analyze Geometries Analysis1->Analysis2 Analysis3 Identify Interactions Analysis2->Analysis3 Final Predicted Conformers & Populations Analysis3->Final

References

A Senior Application Scientist's Guide to Isotopic Labeling of (1-Phenylcyclopropyl)methanol for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intriguing Reactivity of (1-Phenylcyclopropyl)methanol

This compound and its derivatives are fascinating molecules for mechanistic investigation due to the unique properties of the cyclopropylmethyl system. Upon activation, typically under acidic conditions, the corresponding carbocation is formed. This cyclopropylmethyl carbocation is remarkably stable, with a charge-delocalizing ability that rivals even that of a benzyl cation.[1] This stability arises from the "bent bond" character of the cyclopropane ring, which allows for effective overlap with the vacant p-orbital of the carbocationic center.[1] However, this stability comes with a cost: the system is prone to rapid and often complex rearrangements, making it a rich playground for mechanistic chemists.[2]

Elucidating the precise pathway of these rearrangements—distinguishing between concerted and stepwise processes, identifying transient intermediates, and tracking atom connectivity—is paramount for controlling reaction outcomes. This guide provides an in-depth comparison of isotopic labeling as a primary tool for these investigations, contrasting it with alternative and complementary methodologies. We will explore the "why" and "how" of experimental design, empowering researchers to select the most appropriate strategy for their mechanistic questions.

Part 1: The Power of the Label: Unmasking Reaction Pathways

Isotopic labeling is a powerful and definitive technique for tracing the fate of atoms throughout a chemical reaction.[3][4][5] By replacing an atom (e.g., ¹H or ¹²C) with its heavier, non-radioactive isotope (e.g., ²H/D or ¹³C), we introduce a "tag" that can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][6] This approach is minimally perturbing, as the electronic properties of the molecule remain virtually unchanged, ensuring the observed mechanism is not an artifact of the probe itself.[5][7]

Strategic Isotope Selection: ²H vs. ¹³C

The choice of isotope is the first critical decision in designing a labeling study.

IsotopeTypical ApplicationAdvantagesDisadvantages
Deuterium (²H or D) Probing H-migrations, C-H bond cleavage (Kinetic Isotope Effect), tracking protonation/deprotonation steps.Relatively inexpensive D-sources (D₂O, NaBD₄).[8] Easy to detect loss of signal in ¹H NMR or appearance of characteristic signals in ²H NMR.C-D bonds are stronger than C-H bonds, which can alter reaction rates (Kinetic Isotope Effect), a phenomenon that can be either a tool or a complication.[7][9]
Carbon-13 (¹³C) Tracing the carbon skeleton during rearrangements.[10][11]Directly maps the connectivity of the carbon backbone. No significant kinetic isotope effect for most reactions, making it a "silent" tracer.Synthesis with ¹³C-labeled precursors can be expensive and synthetically challenging.[12] Analysis requires ¹³C NMR, which is less sensitive than ¹H NMR.

Expert Rationale: For studying the rearrangement of the this compound system, a ¹³C label at the carbinol carbon (C-α) is often the most informative choice. This allows for unambiguous tracking of where this specific carbon atom migrates during the skeletal reorganization that is characteristic of cyclopropylmethyl carbocation chemistry. Deuterium labeling on the carbinol carbon can be used to probe for hydride shifts.

Synthesis of Labeled this compound

The synthesis of the labeled compound must be efficient and place the label with absolute certainty. Below is a comparative protocol for introducing a ¹³C label at the carbinol carbon.

Experimental Protocol: Synthesis of (1-Phenylcyclopropyl)[¹³C]methanol

This protocol adapts a standard synthesis of 1-phenylcyclopropane derivatives.[13]

Step 1: Preparation of ¹³C-labeled Phenylacetonitrile

  • This step is often the most challenging, requiring the use of a ¹³C-labeled cyanide source, such as K¹³CN. The reaction of benzyl bromide with K¹³CN provides the ¹³C-labeled nitrile.

Step 2: Cyclopropanation

  • To a solution of ¹³C-labeled phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.1 eq) in a suitable solvent (e.g., DMSO), add powdered sodium hydroxide (2.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress should be monitored by GC-MS.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-phenyl-1-cyanocyclopropane-[1-¹³C].

Step 3: Reduction to the Labeled Alcohol

  • Prepare a solution of the ¹³C-labeled nitrile from Step 2 in anhydrous THF and cool to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (1.5 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with ether.

  • Combine the organic filtrates, dry over MgSO₄, and concentrate to yield (1-Phenylcyclopropyl)[¹³C]methanol. Purify by column chromatography or distillation.[14]

Part 2: Comparative Analysis of Mechanistic Probes

While powerful, isotopic labeling is not the only tool available. A robust mechanistic study often involves a multi-pronged approach.

Isotopic Labeling vs. Computational Chemistry
FeatureIsotopic LabelingComputational Chemistry (DFT)
Nature of Evidence Direct experimental observation of atom connectivity in products.Theoretical prediction of reaction pathways, transition states, and intermediate energies.[15]
Primary Output Structure and isotopic distribution of products, determined by NMR/MS.Calculated energy profiles (reaction coordinates), optimized geometries of intermediates and transition states.
Strengths Provides definitive, empirical proof of atom-mapping. Can reveal unexpected pathways.Can model highly reactive/transient species that are impossible to isolate.[15] Allows for rapid screening of multiple hypothetical pathways.
Limitations Does not directly reveal information about transition states or the energetics of the reaction. Synthesis can be time-consuming and expensive.Accuracy is dependent on the level of theory and basis set used. Results must be benchmarked against experimental data.

Expert Insight: Computational studies and isotopic labeling are highly synergistic. DFT calculations can predict the most likely rearrangement pathways for the cyclopropylmethyl carbocation derived from this compound. An isotopic labeling experiment can then be designed specifically to validate or refute the computationally predicted pathway, providing a powerful one-two punch for mechanistic elucidation.

Case Study: Acid-Catalyzed Rearrangement

Let's consider the acid-catalyzed rearrangement of this compound, which can proceed through different carbocationic intermediates. Isotopic labeling can distinguish these pathways.

Caption: Workflow for a typical isotopic labeling experiment.

Hypothetical Mechanistic Pathways:

Upon protonation and loss of water, this compound forms a cyclopropylmethyl carbocation. This can rearrange in several ways. Two plausible pathways are:

  • Ring Expansion: The cyclopropane ring expands to form a cyclobutyl cation, which is then trapped by a nucleophile.

  • Homoallyl Rearrangement: The cyclopropane ring opens to form a homoallylic carbocation.

A ¹³C label at the carbinol carbon allows us to distinguish these possibilities.

Caption: Distinguishing reaction pathways using a ¹³C label.

By analyzing the final product mixture via ¹³C NMR, the position of the ¹³C label directly confirms which pathway was operative. If the label is found within the newly formed cyclobutane ring, Pathway 1 is confirmed. If it's found at one of the sp² carbons of the alkene, Pathway 2 is proven.

Part 3: Alternative & Complementary Experimental Approaches

A comprehensive study often requires corroborating evidence from different types of experiments.

Kinetic Isotope Effect (KIE) Studies

A KIE study compares the rate of a reaction using a deuterated substrate (k_D) versus a non-deuterated one (k_H). The ratio k_H/k_D provides insight into the rate-determining step.

  • Primary KIE (k_H/k_D > 2): Observed when a C-H bond is broken in the rate-determining step.

  • Secondary KIE (k_H/k_D ≈ 0.8-1.2): Observed when the labeled C-H bond is not broken but its hybridization changes during the rate-determining step.

Experimental Protocol: KIE Measurement for Rearrangement

  • Synthesize this compound and its deuterated analog, (1-Phenylcyclopropyl-1-d)methanol.

  • Prepare two parallel reactions under identical conditions (temperature, concentration, catalyst loading). One with the H-substrate, one with the D-substrate.

  • Monitor the disappearance of the starting material over time using a suitable analytical technique (e.g., HPLC or GC) with an internal standard.

  • Plot ln([substrate]) vs. time for both reactions. The slope of the line is -k_obs.

  • Calculate the KIE = k_H / k_D.

Data Interpretation:

Observed KIEMechanistic Implication for this compound Rearrangement
k_H/k_D ≈ 1 C-H bond at the carbinol center is not broken in the rate-determining step. This would be consistent with the loss of water being the rate-limiting step.
k_H/k_D > 1.2 (Inverse Secondary KIE) Suggests a change in hybridization from sp³ to sp² at the carbinol carbon in the transition state, consistent with carbocation formation.
Crossover and Trapping Experiments
  • Crossover Experiments: Used to determine if a rearrangement is intramolecular (within one molecule) or intermolecular (between molecules). In our case study, one could run a reaction with a mixture of a labeled (e.g., ¹³C) this compound and an unlabeled but structurally distinct analog. If fragments of the two molecules "cross over" to form mixed products, it indicates an intermolecular process.

  • Trapping Experiments: If a specific intermediate is suspected (e.g., a homoallyl cation), a highly reactive nucleophile can be added to the reaction mixture to "trap" it before it can rearrange further. The structure of the trapped product provides evidence for the existence of that intermediate.

Conclusion and Recommendations

For elucidating the complex mechanistic landscape of this compound, no single technique provides a complete picture. Isotopic labeling, particularly with ¹³C, stands out as the most definitive method for tracking skeletal rearrangements.

Recommended Workflow for a Comprehensive Mechanistic Study:

Caption: Integrated workflow for mechanistic investigation.

  • Start with Theory: Use DFT calculations to map out plausible reaction coordinates and identify key intermediates and transition states.

  • Synthesize the Probe: Based on the computational hypotheses, synthesize a specifically ¹³C-labeled this compound to test the predicted skeletal rearrangement.

  • Measure the Rates: Conduct a KIE study using a deuterated analog to probe the nature of the rate-determining step.

  • Confirm and Conclude: Use the results from the labeling and kinetic studies to build a coherent mechanistic picture. If necessary, use trapping or crossover experiments to confirm the presence of specific intermediates.

By integrating these techniques, researchers can move beyond speculation and provide robust, evidence-based support for the intricate reaction mechanisms of the this compound system.

References

Safety Operating Guide

Personal protective equipment for handling (1-Phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've initiated the data gathering process for (1-Phenylcyclopropyl)methanol, focusing first on its safety data sheet and related toxicological data. I'm also actively looking for established occupational exposure limits and any available regulations or guidelines.

Planning the Protocol

I'm now expanding my scope to cover laboratory safety protocols and PPE guidelines, specifically targeting alcohols and cyclopropyl compounds. I'm also looking into waste disposal methods, hoping to find EPA or international guidance. Ultimately, I will synthesize all this into a detailed guide, complete with hazard identification, handling procedures, disposal instructions, and visualizations, for a comprehensive response.

Constructing PPE Guidance

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Refining the Framework

I'm now integrating initial hazard data and exploring how to effectively incorporate it. The goal is a clear, concise presentation, leading to specific PPE recommendations. My focus is shifting to crafting the initial sections on hazards and risks, building the foundation for detailed PPE guidance, and working towards the table of quantitative data I mentioned earlier.

Defining Safety Protocols

I'm now diving into the specifics of this compound's hazards, compiling data on potential irritants and risks based on existing information. I've begun to translate this data into concrete PPE recommendations, incorporating relevant citations. The hazard section is taking shape, and the structure is solidifying around engineering controls, eye/face protection, and skin/respiratory protection, with a preliminary list of suitable materials for gloves and lab coats, and I am cross-referencing this to standards.

Synthesizing Initial Data

I've been gathering GHS hazard information and comparing it to related chemicals, like (2-Phenylcyclopropyl)methanol, for which I found a signal word of "Danger". I'm now synthesizing this with standard guidance, such as requiring fume hood use and chemical goggles. I still need to find exact data on the best glove material and specific disposal methods for this compound, but it seems there is a strong basis to build this into a comprehensive guide. The preliminary structure is ready to go.

Drafting the PPE Guide

I'm now drafting the guide's core sections, starting with the hazard and risk assessment, referencing available GHS data. I'm focusing on providing clear explanations of the hazards, ensuring the foundation for appropriate PPE recommendations is solid. I will include a detailed section on safe handling, and a clear reference section, as planned. The structure is mostly complete, and I'm currently working on detailed sections.

Formulating the Technical Guide

I've been gathering GHS hazard information and drawing comparisons to similar compounds. I'm focusing on distilling this data into concise, actionable PPE guidance for each section of the guide. My work includes using the discovered information to ensure a comprehensive, cited reference section, and to develop a clear structure for the guide. A summary table and workflow diagram are both planned.

Formulating PPE Recommendations

I'm now drafting the guide with a strong emphasis on practical advice, focusing on building out the sections on eye and skin protection. I've incorporated the preliminary data on suitable glove materials. My primary goal is to provide specific, actionable recommendations, even if some data is extrapolated from similar compounds. The references are being collated, and I'm currently working on a clear structure, starting with the hazard and risk assessment.

Compiling the Technical Guide

I've been systematically integrating information from various sources to build a robust, cited guide. While facing limitations in direct data, I'm leveraging related chemicals for PPE guidance. The framework is in place; the hazard section and PPE protocol sections are now forming. I have a detailed structure and references. The aim is a comprehensive, informative resource.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.